molecular formula C24H29NO5 B14026694 N-Fmoc-5-tert-butoxy-D-norvaline

N-Fmoc-5-tert-butoxy-D-norvaline

Número de catálogo: B14026694
Peso molecular: 411.5 g/mol
Clave InChI: PKOHTKOGWKQWHE-OAQYLSRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Fmoc-5-tert-butoxy-D-norvaline (CAS 2349431-74-7) is a protected, non-proteinogenic D-amino acid derivative designed for use as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features two orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine, which is selectively removable under basic conditions to allow for chain elongation, and the acid-labile tert-butoxy group on the side chain, which provides stability during the repetitive deprotection cycles of SPPS . The D-configuration of the chiral center is a critical feature for creating peptide sequences that are resistant to proteolytic degradation. This can be essential for developing peptides with enhanced metabolic stability for various biophysical and structure-activity relationship (SAR) studies. The side chain, featuring a 5-tert-butoxy group, can be utilized to introduce unique structural and polarity properties into a peptide sequence, allowing researchers to probe the role of hydrogen bonding or steric effects in molecular recognition and binding interactions. This product is offered for research applications only and is not intended for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C24H29NO5

Peso molecular

411.5 g/mol

Nombre IUPAC

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid

InChI

InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m1/s1

Clave InChI

PKOHTKOGWKQWHE-OAQYLSRUSA-N

SMILES isomérico

CC(C)(C)OCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

SMILES canónico

CC(C)(C)OCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origen del producto

United States
Foundational & Exploratory

structure of N-Fmoc-5-tert-butoxy-D-norvaline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure and Application of N-Fmoc-5-tert-butoxy-D-norvaline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of N-Fmoc-5-tert-butoxy-D-norvaline, a specialized amino acid derivative pivotal for advanced applications in solid-phase peptide synthesis (SPPS) and drug discovery. We will dissect its molecular architecture, elucidating the strategic role of its constituent protecting groups—the N-terminal Fmoc and the side-chain tert-butoxy moieties. The guide will delve into the mechanistic basis of its utility within the orthogonal Fmoc/tBu protection strategy, a cornerstone of modern peptide chemistry. Furthermore, we will present a detailed experimental protocol for its incorporation into a growing peptide chain, underscore its significance in the synthesis of modified peptides, and provide a logical framework for its application in the development of novel peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this non-canonical amino acid building block.

Introduction: The Need for Non-Canonical Amino Acids

In the realm of peptide science, the twenty proteinogenic amino acids form the fundamental alphabet of biological structure and function. However, the quest for novel therapeutics and biomaterials with enhanced stability, unique conformations, and tailored biological activities necessitates an expansion of this alphabet. Non-canonical amino acids (ncAAs) are at the forefront of this endeavor, offering a sophisticated toolkit for medicinal chemists to fine-tune the properties of peptides. N-Fmoc-5-tert-butoxy-D-norvaline is a prime example of such a specialized building block, designed for seamless integration into established synthetic workflows while introducing novel side-chain functionality.

Its structure is a testament to the principles of modern peptide chemistry, featuring two critical protecting groups that allow for its controlled and specific incorporation into a peptide sequence. The use of the D-enantiomer further expands the accessible chemical space, often leading to peptides with increased resistance to proteolytic degradation. This guide will illuminate the structural and functional rationale behind N-Fmoc-5-tert-butoxy-D-norvaline, providing both the theoretical underpinning and practical guidance for its effective utilization.

Molecular Architecture and Physicochemical Properties

The functionality of N-Fmoc-5-tert-butoxy-D-norvaline in peptide synthesis is a direct consequence of its unique chemical structure. This structure can be deconstructed into three key components: the D-norvaline core, the N-terminal Fmoc protecting group, and the 5-tert-butoxy side-chain modification.

The D-Norvaline Core

Norvaline is an isomer of valine, with a linear five-carbon backbone. The "D" designation refers to the stereochemistry at the alpha-carbon (the Cα), indicating that it is the enantiomer of the more commonly occurring L-amino acids. This D-configuration is a crucial feature, as its incorporation into a peptide chain can disrupt secondary structures like alpha-helices and beta-sheets, or conversely, be used to induce specific turns. More importantly, peptides containing D-amino acids are often significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids, thus enhancing the peptide's in vivo half-life.

The N-Fmoc Protecting Group

The alpha-amino group of the D-norvaline core is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its primary function is to prevent the amino group from participating in unwanted side reactions during the activation and coupling of the carboxylic acid group.[1][2] The key advantage of the Fmoc group is its lability under mild basic conditions, typically a solution of 20% piperidine in DMF, while remaining stable to the acidic conditions used for side-chain deprotection.[3][4] This allows for the iterative and selective deprotection of the N-terminus of the growing peptide chain on the solid support.[2]

The 5-tert-butoxy Side-Chain Modification

The side chain of N-Fmoc-5-tert-butoxy-D-norvaline is a pentyl chain with a terminal oxygen atom protected by a tert-butyl group, forming a tert-butyl ether. This modification transforms the non-polar side chain of norvaline into a protected hydroxyl functionality. The tert-butyl (tBu) group is an acid-labile protecting group.[5] It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which are typically used in the final step to cleave the completed peptide from the solid resin and remove all acid-sensitive side-chain protecting groups.[3] This differential stability of the Fmoc (base-labile) and tBu (acid-labile) groups is the foundation of the orthogonal protection strategy in SPPS.[2]

Physicochemical Properties

A summary of the key physicochemical properties of N-Fmoc-5-tert-butoxy-D-norvaline is provided in the table below. Note that properties can be specific to the enantiomer, and the L-form is more commonly cited in commercial databases.

PropertyValueSource
IUPAC Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acidN/A
Molecular Formula C₂₄H₂₉NO₅[6]
Molecular Weight 411.50 g/mol [6]
Appearance White to off-white powder[1]
Purity Typically ≥95% by HPLC[6]
Storage Conditions Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[7]
Structural Diagram

The chemical is depicted below.

Caption: Chemical .

Role and Workflow in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Fmoc-5-tert-butoxy-D-norvaline is as a building block in Fmoc-based SPPS.[1] The orthogonal nature of its protecting groups is the key to its successful use in the stepwise elongation of a peptide chain.

The Principle of Orthogonal Protection

Orthogonal protection is a strategy that employs multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical reaction without affecting the others. In this case:

  • N-Fmoc Group (Temporary): Removed by a base (e.g., piperidine).

  • Side-Chain tBu Group (Permanent): Removed by an acid (e.g., TFA).

  • Resin Linker (Permanent): Also typically acid-labile (e.g., on Wang or Rink Amide resins), cleaved simultaneously with the side-chain protecting groups.[5]

This orthogonality ensures that the peptide chain is built in the correct sequence and that side-chain modifications are avoided until the final deprotection step.[2]

Experimental Workflow: A Single Coupling Cycle

The incorporation of N-Fmoc-5-tert-butoxy-D-norvaline into a peptide chain immobilized on a solid support follows a well-defined cycle.

SPPS_Workflow start Start: Peptide-Resin with free N-terminus swelling 1. Swell Resin in DMF start->swelling pre_activation 2. Pre-activate N-Fmoc-5-tert-butoxy-D-norvaline (e.g., with HBTU/HOBt/DIEA) swelling->pre_activation coupling 3. Couple activated amino acid to resin-bound peptide pre_activation->coupling wash1 4. Wash resin (e.g., with DMF) coupling->wash1 capping 5. Optional: Cap unreacted amines (e.g., with Ac₂O) wash1->capping wash2 6. Wash resin (e.g., with DMF) capping->wash2 deprotection 7. Fmoc Deprotection with 20% Piperidine in DMF wash2->deprotection wash3 8. Wash resin (e.g., with DMF) deprotection->wash3 next_cycle Ready for next coupling cycle wash3->next_cycle final_cleavage Final Step (after all cycles): Cleavage from resin and side-chain deprotection (e.g., with TFA/TIS/H₂O cocktail) next_cycle->final_cleavage After last amino acid

Caption: A typical coupling cycle in Fmoc SPPS.

Step-by-Step Methodology:
  • N-terminal Deprotection: The cycle begins with the resin-bound peptide chain whose N-terminal amino acid is still Fmoc-protected. This Fmoc group is removed by treating the resin with a solution of 20% piperidine in an organic solvent like N,N-dimethylformamide (DMF).[4] This exposes the free amine of the N-terminal residue.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc adduct.

  • Activation and Coupling: In a separate vessel, N-Fmoc-5-tert-butoxy-D-norvaline is pre-activated. This is achieved by reacting its carboxylic acid group with a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like N,N-diisopropylethylamine (DIEA).[4] The resulting activated ester is then added to the resin, where it reacts with the free amine of the peptide chain to form a new peptide bond.

  • Washing: The resin is again washed to remove excess reagents and byproducts.

  • Repeat: This cycle is repeated for each subsequent amino acid in the desired sequence.

Final Cleavage and Deprotection

Once the entire peptide sequence has been assembled, the resin is treated with a strong acid "cocktail," typically containing a high concentration of trifluoroacetic acid (TFA).[3] This single step accomplishes two critical tasks:

  • It cleaves the bond linking the peptide to the solid support.

  • It removes all acid-labile side-chain protecting groups, including the tert-butoxy group on the norvaline derivative, revealing the free hydroxyl group.

Scavengers, such as triisopropylsilane (TIS) and water, are included in the cocktail to quench reactive carbocations generated during the deprotection of other side chains (like Trp or Met), thus preventing side reactions.[3]

Synthesis and Characterization Overview

The synthesis of N-Fmoc-5-tert-butoxy-D-norvaline is a multi-step process that is typically performed by specialized chemical suppliers. A plausible synthetic route would start from a suitable D-amino acid precursor. The key steps would involve the introduction of the 5-tert-butoxy functionality onto the side chain, followed by the protection of the alpha-amino group with an Fmoc-reagent (e.g., Fmoc-OSu or Fmoc-Cl).

Quality control and characterization of the final product are critical to ensure its suitability for peptide synthesis. Standard analytical techniques employed include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight and thus the identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected functional groups.

Applications and Significance in Drug Development

The incorporation of N-Fmoc-5-tert-butoxy-D-norvaline into a peptide sequence opens up a range of possibilities for researchers in drug discovery and chemical biology.

  • Enhanced Proteolytic Stability: The presence of a D-amino acid can significantly increase the peptide's resistance to enzymatic degradation, a crucial factor for improving bioavailability and in vivo efficacy.[1]

  • Introduction of a Hydrophilic Moiety: Upon deprotection, the tert-butoxy group yields a primary alcohol. This hydroxyl group can increase the hydrophilicity of the peptide, potentially improving its solubility and pharmacokinetic profile.

  • Site for Further Modification: The primary alcohol on the side chain serves as a chemical handle for post-synthetic modifications. It can be a site for glycosylation, phosphorylation, attachment of fluorescent labels, or conjugation to other molecules like lipids or polymers (e.g., PEGylation).

  • Conformational Control: The unique side chain and D-stereochemistry can be used to induce specific secondary structures or to probe structure-activity relationships (SAR) in peptide-based drug candidates.

These features make N-Fmoc-5-tert-butoxy-D-norvaline a valuable tool for designing peptide mimetics, enzyme inhibitors, and novel bioconjugates.[8]

Conclusion

N-Fmoc-5-tert-butoxy-D-norvaline is a highly specialized and powerful building block for advanced peptide synthesis. Its structure is a masterful application of the principles of orthogonal chemical protection, enabling its seamless integration into the widely used Fmoc/tBu SPPS methodology. By providing a D-stereocenter for enhanced stability and a protected hydroxyl functionality for subsequent modification or property tuning, this non-canonical amino acid empowers scientists to create novel peptides with tailored characteristics for a wide array of applications, from fundamental biochemical research to the development of next-generation peptide therapeutics.

References

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Di Gioia, M. L., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron Letters, 49(50), 7273-7275. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • Durham University. The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Bakkari, M. A., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. International Journal of Molecular Sciences, 21(10), 3602. [Link]

Sources

An In-depth Technical Guide to N-Fmoc-5-tert-butoxy-D-norvaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Modified Amino Acids in Peptide Synthesis

In the landscape of modern drug discovery and biochemical research, synthetic peptides represent a rapidly expanding frontier. The ability to precisely control the sequence and composition of these molecules is paramount to modulating their therapeutic properties, such as stability, receptor affinity, and bioavailability. A key strategy in this endeavor is the incorporation of non-proteinogenic or modified amino acids. N-Fmoc-5-tert-butoxy-D-norvaline is a prime example of such a specialized building block, designed for use in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).

This guide provides an in-depth technical overview of N-Fmoc-5-tert-butoxy-D-norvaline, including its physicochemical properties, its role and application in SPPS, and detailed protocols for its use. The content is tailored for researchers, scientists, and drug development professionals who are actively engaged in peptide synthesis.

Core Physicochemical and Quantitative Data

A thorough understanding of the fundamental properties of N-Fmoc-5-tert-butoxy-D-norvaline is essential for its effective application in synthetic protocols. The following table summarizes its key identifiers and characteristics.

IdentifierValue
CAS Number 176901-79-0
Molecular Formula C₂₄H₂₉NO₅
Molecular Weight 411.49 g/mol
IUPAC Name (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-5-tert-butoxypentanoic acid
Appearance White to off-white powder or crystalline solid
Purity Typically ≥97% (as determined by HPLC)
Storage Conditions 2-8°C in a sealed container, protected from light and moisture

The data presented in this table is compiled from various chemical supplier specifications and should be confirmed with the specific lot analysis.

The Rationale Behind the Protecting Groups: A Tale of Orthogonality

The utility of N-Fmoc-5-tert-butoxy-D-norvaline in SPPS is rooted in the strategic selection of its protecting groups, which adhere to the principle of orthogonality. This principle ensures that one type of protecting group can be removed without affecting another, allowing for the stepwise and controlled elongation of the peptide chain.

  • The Fmoc Group (N-α-protection): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group of the norvaline residue. It is a base-labile protecting group, meaning it can be selectively removed under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF)[1][2]. This deprotection step exposes the free amine, which is then ready to be coupled with the next amino acid in the sequence.

  • The tert-butyl Group (Side-Chain Protection): The tert-butoxy group protects the hydroxyl function at the 5-position of the norvaline side chain. This group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support resin, using a strong acid cocktail, often containing trifluoroacetic acid (TFA)[3][4].

The combination of a base-labile N-α-protecting group and an acid-labile side-chain protecting group is the cornerstone of the widely used Fmoc/tBu strategy in SPPS[5][6].

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-5-tert-butoxy-D-norvaline serves as a crucial building block for introducing a D-norvaline residue with a protected hydroxylated side chain into a peptide sequence. The "D" configuration is of particular interest in drug development as it can enhance the peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.

The general workflow for incorporating N-Fmoc-5-tert-butoxy-D-norvaline into a growing peptide chain on a solid support is depicted in the following diagram and detailed in the subsequent protocol.

SPPS_Workflow Resin Resin with Free Amine Coupling N-Fmoc-5-tert-butoxy-D-norvaline Coupling Resin->Coupling HBTU/DIPEA in DMF Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Next_Cycle Next Fmoc-AA Coupling Cycle Wash2->Next_Cycle

Caption: General workflow for a single coupling cycle in SPPS.

Detailed Experimental Protocol: Coupling of N-Fmoc-5-tert-butoxy-D-norvaline

This protocol outlines a standard procedure for coupling N-Fmoc-5-tert-butoxy-D-norvaline to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with N-terminal deprotected peptide

  • N-Fmoc-5-tert-butoxy-D-norvaline

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Activation of N-Fmoc-5-tert-butoxy-D-norvaline: In a separate vial, dissolve N-Fmoc-5-tert-butoxy-D-norvaline (typically 3-5 equivalents relative to the resin loading) and HBTU (equivalent to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test (or other appropriate colorimetric test) on a small sample of the resin to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Synthesis and Purification

While most researchers will purchase N-Fmoc-5-tert-butoxy-D-norvaline from commercial suppliers, an understanding of its synthesis can provide valuable insights. The synthesis typically involves the protection of the alpha-amino group of 5-tert-butoxy-D-norvaline with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), under basic conditions[7].

Synthesis_Scheme Reactants 5-tert-butoxy-D-norvaline + Fmoc-OSu Reaction Base (e.g., NaHCO₃) in Dioxane/Water Reactants->Reaction Product N-Fmoc-5-tert-butoxy-D-norvaline Reaction->Product

Caption: Simplified synthetic scheme for N-Fmoc-5-tert-butoxy-D-norvaline.

Purification of the crude product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water, to yield a product of high purity suitable for peptide synthesis[8].

Analytical Characterization

The identity and purity of N-Fmoc-5-tert-butoxy-D-norvaline are confirmed using a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the molecule.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

Safety and Handling

As with all laboratory chemicals, N-Fmoc-5-tert-butoxy-D-norvaline should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety precautions include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

N-Fmoc-5-tert-butoxy-D-norvaline is a highly valuable, specialized amino acid derivative that enables the introduction of a protected, hydroxylated D-norvaline residue into synthetic peptides. Its orthogonal protecting groups make it fully compatible with the robust and widely adopted Fmoc/tBu solid-phase peptide synthesis strategy. A comprehensive understanding of its properties and the rationale behind its use empowers researchers to leverage this building block effectively in the design and synthesis of novel peptide-based therapeutics and research tools.

References

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Isidro-Llobet, A., et al. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 2015. [Link]

  • Peptides International. Fmoc-D-Nva-OH [144701-24-6]. [Link]

  • Balamurugan, K., et al. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. International Journal of Molecular Sciences, 2020. [Link]

  • Google Patents. Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • FooDB. Showing Compound Norvaline (FDB005441). [Link]

  • Lauer-Fields, J. L., et al. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. Protein and Peptide Letters, 2012. [Link]

Sources

Comprehensive Physicochemical Profiling and Molecular Weight Validation of N-Fmoc-5-tert-butoxy-D-norvaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In the advanced synthesis of peptidomimetics and synthetic glycopeptides, the selection of orthogonally protected unnatural amino acids dictates the success of the solid-phase assembly. N-Fmoc-5-tert-butoxy-D-norvaline (often abbreviated as Fmoc-D-Nva(5-OtBu)-OH or Fmoc-D-5-hydroxynorvaline(OtBu)-OH) is a highly specialized building block. It is prominently utilized in the synthesis of collagen analogues, particularly in models studying T-cell epitopes in collagen-induced arthritis [1].

The molecule’s architecture is engineered for precise synthetic control:

  • D-Norvaline Backbone: The D-stereocenter introduces proteolytic resistance, a critical parameter in pharmacokinetic drug development.

  • Fmoc N-alpha Protection: The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group. It is base-labile, allowing for iterative deprotection using secondary amines (e.g., piperidine) without disturbing acid-labile side-chain protections[2].

  • 5-tert-Butoxy (OtBu) Ether: The delta-carbon (C5) hydroxyl group is masked by a bulky tert-butyl ether. Mechanistically, this protection is absolute necessity; without it, the free delta-hydroxyl would act as an internal nucleophile during carboxylate activation, leading to rapid intramolecular cyclization and the irreversible formation of a δ -lactone. The OtBu group remains stable during Fmoc cleavage but is cleanly removed during the final global cleavage using Trifluoroacetic acid (TFA).

Quantitative Physicochemical Data

Accurate molecular weight determination is the first line of quality control in peptide synthesis. A deviation in the expected mass can indicate premature loss of the tert-butyl group ( Δ -56 Da) or incomplete Fmoc protection ( Δ -178 Da).

The quantitative mass metrics for N-Fmoc-5-tert-butoxy-D-norvaline ( C24​H29​NO5​ ) are summarized below:

Physicochemical PropertyCalculated ValueMechanistic Significance
Chemical Formula C24​H29​NO5​ Defines elemental stoichiometry.
Average Molecular Weight 411.50 g/mol Used for stoichiometric equivalent calculations during SPPS.
Monoisotopic Exact Mass 411.2046 DaBaseline for High-Resolution Mass Spectrometry (HRMS).
[M+H]+ Adduct 412.212 m/zPrimary target ion in positive-mode Electrospray Ionization (ESI+).
[M+Na]+ Adduct 434.194 m/zSecondary validation ion; confirms the presence of oxygen-rich moieties.
Isotopic Distribution (M+1) ~26.6% relative abundanceValidates the 24-carbon skeleton ( 24×1.1%≈26.4% ).

Self-Validating Experimental Protocols

To ensure high-fidelity incorporation of this unnatural amino acid, the analytical validation and synthetic coupling must operate as self-validating systems.

Protocol 1: Exact Mass Validation via ESI-HRMS

Before introduction into the peptide synthesizer, the building block must be validated to ensure no degradation has occurred during storage. We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of Fmoc-D-Nva(5-OtBu)-OH in 1.0 mL of LC-MS grade Methanol. Add 0.1% Formic Acid (v/v). Causality: Formic acid acts as a proton donor, shifting the equilibrium to guarantee the formation of the [M+H]+ ion, maximizing signal-to-noise ratio.

  • Instrument Calibration: Calibrate the TOF mass analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve sub-ppm mass accuracy.

  • Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 5 µL/min directly into the ESI source.

  • Data Acquisition & Self-Validation: Scan in positive ion mode (m/z 100–1000). The system is self-validating if both the [M+H]+ peak (412.212 m/z) and the [M+Na]+ peak (434.194 m/z) are present, and the M+1 isotopic peak matches the theoretical ~26.6% abundance.

MS_Workflow Sample Fmoc-D-Nva(5-OtBu)-OH Sample Prep (MeOH/0.1% FA) ESI Electrospray Ionization (ESI+) Protonation [M+H]+ Sample->ESI Infusion TOF Time-of-Flight (TOF) Analyzer m/z Separation ESI->TOF Ion Transfer Detector Ion Detection (Exact Mass: 412.212) TOF->Detector Detection Data Data Analysis (Isotope Pattern Matching) Detector->Data Validation

ESI-HRMS workflow for validating the exact mass of Fmoc-D-Nva(5-OtBu)-OH.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The steric bulk of the delta-tert-butoxy group combined with the D-configuration can induce local conformational constraints. Therefore, highly efficient coupling reagents (like HATU) are required to drive the reaction to completion.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptidyl-resin (e.g., Rink Amide AM resin) in Dimethylformamide (DMF) for 30 minutes to expose reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. The concentration of the dibenzofulvene-piperidine adduct directly quantifies the available free amines.

  • Activation: In a separate vial, dissolve 4.0 equivalents (eq) of Fmoc-D-Nva(5-OtBu)-OH and 3.95 eq of HATU in DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: HATU is chosen over standard carbodiimides (like DIC) because its 7-azabenzotriazole leaving group vastly accelerates coupling kinetics, overcoming the steric hindrance of the unnatural amino acid. The slight under-stoichiometry of HATU (3.95 eq) prevents the capping of unreacted amines by the coupling reagent itself.

  • Coupling: Transfer the activated amino acid to the resin and agitate for 60 minutes at room temperature.

  • Washing & Cleavage: Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Following the completion of the peptide sequence, execute global deprotection and cleavage using a TFA/Triisopropylsilane/Water (95:2.5:2.5) cocktail for 2 hours, which simultaneously strips the OtBu group, yielding the free 5-hydroxynorvaline residue.

SPPS_Workflow Start Peptidyl-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Step 1 Wash1 DMF Wash Deprotect->Wash1 Activate Amino Acid Activation (Fmoc-D-Nva(5-OtBu)-OH + HATU) Wash1->Activate Step 2 Couple Coupling Reaction (Amide Bond Formation) Activate->Couple Wash2 DMF Wash Couple->Wash2 Cleave Global Deprotection (TFA/Scavengers) Wash2->Cleave Step 3 Product Target Peptide (D-Nva(5-OH) incorporated) Cleave->Product

Workflow for incorporating Fmoc-D-Nva(5-OtBu)-OH via Solid-Phase Peptide Synthesis.

References

  • Johan Broddefalk, Karl-Erik Bergquist, Jan Kihlberg. "Preparation of a glycopeptide analogue of type II collagen — Use of acid labile protective groups for carbohydrate moieties in solid phase synthesis of O-linked glycopeptides." Tetrahedron Letters (1996). URL:[Link]

  • W. C. Chan, Peter D. White. "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press (2000). URL:[Link]

  • Richard B. Cole. "Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applications." John Wiley & Sons (1997). URL:[Link]

Sources

A Technical Guide to N-Fmoc-5-tert-butoxy-D-norvaline: A Novel Building Block for Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pursuit of peptide-based therapeutics is often a balancing act between mimicking natural biological activity and engineering drug-like properties such as metabolic stability and bioavailability.[1] Unnatural amino acids (UAAs) are critical tools in this endeavor, offering a modular approach to fine-tune the pharmacological profile of peptide leads.[2][3] This guide introduces N-Fmoc-5-tert-butoxy-D-norvaline, a novel UAA rationally designed to confer specific, advantageous properties to peptidomimetics. We will explore the strategic rationale for its design, propose a robust synthetic pathway, provide detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and outline a comprehensive framework for evaluating the resulting peptidomimetics. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to expand their toolkit for creating next-generation peptide therapeutics.

Introduction: The Rationale for N-Fmoc-5-tert-butoxy-D-norvaline

Peptidomimetics are molecules designed to replicate the pharmacophoric elements of a natural peptide while overcoming its inherent limitations, such as susceptibility to proteolysis and poor membrane permeability.[1][4] The incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design.[1] N-Fmoc-5-tert-butoxy-D-norvaline has been conceived to simultaneously address two critical aspects of peptide drug design: metabolic stability and conformational control.

  • Enhanced Proteolytic Resistance: The D-configuration of the alpha-carbon is a well-established strategy to confer resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids.[5][6][7] Incorporating D-amino acids can dramatically increase the in-vivo half-life of a peptide, transforming a transient biological probe into a viable therapeutic candidate.[1][8]

  • Conformational and Lipophilic Modulation: The 5-tert-butoxy moiety introduces a bulky, lipophilic group at the gamma-position of the norvaline side chain. This modification serves a dual purpose. Firstly, it increases the overall lipophilicity of the residue, which can influence the peptide's interaction with biological membranes and potentially enhance cell permeability.[9][10] Secondly, the steric bulk of the tert-butyl group can impose significant conformational constraints on the local peptide backbone and the side chain itself, potentially stabilizing desired secondary structures like helices or turns.[11] The length of aliphatic side chains is known to influence the stability of helical structures.[12][13]

This unique combination of a D-stereocenter and a sterically demanding, lipophilic side-chain ether makes N-Fmoc-5-tert-butoxy-D-norvaline a compelling building block for exploring new conformational spaces and enhancing the drug-like properties of peptide leads.

Synthesis of N-Fmoc-5-tert-butoxy-D-norvaline

While not yet a catalogue item, a plausible and robust synthetic route can be designed based on established organic chemistry principles, starting from commercially available precursors. The proposed pathway involves three key stages: synthesis of the core amino acid, introduction of the tert-butyl ether, and Fmoc protection.

Synthesis_Workflow cluster_0 Stage 1: D-Norvaline Core Synthesis cluster_1 Stage 2: Side Chain Modification cluster_2 Stage 3: Final Protection A n-Pentanoic Acid B α-Bromo-n-pentanoic acid A->B Br₂, PBr₃ C D,L-Norvaline B->C NH₄OH D D-Norvaline C->D Chiral Resolution (e.g., Enzymatic) E N-Boc-5-hydroxy-D-norvaline (or ester equivalent) D->E 1. Boc₂O 2. Hydroxylation F N-Boc-5-tert-butoxy-D-norvaline E->F Isobutylene, H⁺ catalyst (e.g., BF₃·OEt₂) G 5-tert-butoxy-D-norvaline F->G TFA H N-Fmoc-5-tert-butoxy-D-norvaline (Target Molecule) G->H Fmoc-OSu, Base (e.g., NaHCO₃)

Caption: Proposed synthetic workflow for N-Fmoc-5-tert-butoxy-D-norvaline.

Experimental Protocol: Proposed Synthesis

Stage 1: Synthesis and Resolution of D-Norvaline

  • Bromination: n-Pentanoic acid is subjected to Hell-Volhard-Zelinsky bromination to yield α-bromo-n-pentanoic acid.[3]

  • Ammonolysis: The resulting α-bromo acid is treated with aqueous ammonia to produce a racemic mixture of D,L-norvaline.[3]

  • Chiral Resolution: The racemic mixture is resolved to isolate the pure D-enantiomer. This is a critical step and can be achieved via enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent.[3]

Stage 2: Side Chain Hydroxylation and tert-Butylation

  • N-terminal Protection: The free amine of D-norvaline is first protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions.

  • Hydroxylation: A terminal hydroxyl group is introduced. While multiple routes exist, a plausible approach involves starting with a precursor that already contains a functional group amenable to conversion to a hydroxyl group. Alternatively, a starting material like N-Boc-5-hydroxy-D-norvaline benzyl ester, which is commercially available, can be used as an advanced intermediate.[14]

  • tert-Butylation: The side-chain hydroxyl group is converted to a tert-butyl ether. This can be achieved by reacting the N-Boc-5-hydroxy-D-norvaline derivative with isobutylene in the presence of an acid catalyst, such as a mixture of boron trifluoride and anhydrous phosphoric acid.[15][16]

Stage 3: Deprotection and Final Fmoc Installation

  • Boc Deprotection: The N-terminal Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield 5-tert-butoxy-D-norvaline.

  • Fmoc Protection: The final Nα-Fmoc group is installed by reacting the free amine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl in the presence of a mild base, such as sodium bicarbonate in an aqueous/organic solvent mixture, to yield the target molecule.[4][17]

Incorporation into Peptides via Fmoc-SPPS

The successful incorporation of N-Fmoc-5-tert-butoxy-D-norvaline into a growing peptide chain requires careful consideration of its unique structural features: the D-configuration and the sterically hindered side chain. Standard Fmoc-SPPS protocols can be adapted to ensure high coupling efficiency.[9]

SPPS_Cycle Resin Resin-NH-Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Removes Fmoc Coupling Coupling Washing1->Coupling Activation Amino Acid Activation (Fmoc-AA-OH, HATU, DIPEA) Activation->Coupling Activated Ester Washing2 Washing (DMF, DCM) Coupling->Washing2 Forms Peptide Bond Washing2->Resin Cycle Repeats

Caption: Modified Fmoc-SPPS cycle for incorporating hindered amino acids.

Protocol: Manual Fmoc-SPPS Coupling

This protocol details a single coupling cycle for incorporating N-Fmoc-5-tert-butoxy-D-norvaline.

  • Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine, swelled in N,N-Dimethylformamide (DMF).

  • Amino Acid Activation:

    • In a separate vessel, dissolve N-Fmoc-5-tert-butoxy-D-norvaline (3-5 eq. relative to resin loading) and HATU (3-4.5 eq.) in DMF.[18]

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-3 minutes.[19]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-4 hours at room temperature. Due to the potential steric hindrance from both the D-configuration and the bulky side chain, an extended coupling time is recommended compared to standard amino acids.[20]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for completion. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[21]

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Washing: Once coupling is complete, drain the solution and thoroughly wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.[9]

Rationale for Reagent Choice:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is a highly efficient coupling reagent recommended for sterically hindered amino acids and to suppress racemization.[18][22][23] Its use of the HOAt moiety accelerates the formation of the active ester, driving the reaction to completion even with challenging substrates.

Final Cleavage and Deprotection

The tert-butyl ether on the side chain is acid-labile and will be cleaved simultaneously with the peptide from the resin and removal of other tert-butyl-based side-chain protecting groups.

Protocol: Cleavage with Reagent K

  • Preparation: Wash the final, dried peptide-resin with DCM.

  • Cleavage Cocktail: Prepare "Reagent K" fresh in a fume hood: TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) at a ratio of 82.5:5:5:5:2.5 (v/w/v/v/v).[6] This cocktail contains a range of scavengers to trap the reactive tert-butyl cations generated from the cleavage of the 5-tert-butoxy group and other protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.[24][25]

  • Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[24]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Framework for Evaluation of Peptidomimetics

Incorporating N-Fmoc-5-tert-butoxy-D-norvaline is hypothesized to improve key pharmacological properties. A systematic evaluation is required to quantify these effects.

Physicochemical and Structural Characterization

The identity and purity of the synthesized peptide must be rigorously confirmed.

ParameterAnalytical TechniquePurpose
Identity/Mass LC-MS (Liquid Chromatography-Mass Spectrometry)Confirms the correct molecular weight of the full-length peptide.[2][26]
Purity RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography)Quantifies the purity of the crude and purified peptide, separating it from deletion or incomplete deprotection sequences.[27][28]
Amino Acid Composition Amino Acid Analysis (AAA)Confirms the correct ratio of all amino acids after acid hydrolysis of the peptide.[2]
Secondary Structure Circular Dichroism (CD) SpectroscopyAssesses the peptide's secondary structure (α-helix, β-sheet, random coil) in various solvent conditions to determine the conformational impact of the UAA.[2]
Assessment of Metabolic Stability

A primary rationale for using this UAA is to enhance resistance to enzymatic degradation.

Protocol: In Vitro Plasma Stability Assay

  • Incubation: Incubate the purified peptide (e.g., at 50 µg/mL) in human plasma at 37°C.[14][29]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the incubation mixture.[29]

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard. This step also precipitates plasma proteins.[29]

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t₁/₂) in plasma.

Table of Expected Outcomes:

The following table illustrates the potential impact on stability, based on literature examples of D-amino acid substitution.[7][30]

Peptide SequenceModificationPredicted Half-Life (t₁/₂) in Plasma
Ac-{L-Ala}₆-NH₂(Control)< 10 minutes
Ac-{L-Ala}₅-{D-Nva(5-OtBu) }-NH₂Single D-isomer substitution1 - 3 hours
Ac-{D-Ala}₅-{D-Nva(5-OtBu) }-NH₂All-D peptide> 24 hours
Evaluation of Bioactivity and Permeability

Ultimately, the success of this UAA depends on the retention or enhancement of biological activity and improved bioavailability.

  • Receptor Binding Assays: If the peptide targets a specific receptor, competitive binding assays should be performed to determine if the modification alters the binding affinity (Kᵢ or IC₅₀).

  • Cell-Based Functional Assays: Measure the functional consequence of receptor binding (e.g., cAMP accumulation, calcium flux, or cell proliferation) to determine if the modified peptide retains its agonist or antagonist properties.

  • Cell Permeability Assays: The increased lipophilicity may enhance passive diffusion across cell membranes. This can be quantified using assays like the Caco-2 permeability assay or by directly measuring peptide uptake in target cells using LC-MS or fluorescently labeled analogues.[9][31]

Conclusion

N-Fmoc-5-tert-butoxy-D-norvaline represents a rationally designed, albeit novel, building block for peptidomimetic chemistry. By combining the proven stability enhancement of a D-amino acid with the lipophilic and sterically demanding nature of a tert-butoxy side chain, it offers a unique tool to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) and conformational properties of bioactive peptides. While its application in published literature is yet to be established, the principles guiding its design are deeply rooted in established medicinal chemistry strategies. This guide provides the necessary theoretical foundation and detailed, actionable protocols for its synthesis, incorporation, and evaluation, empowering researchers to explore its potential in the development of robust and effective peptide-based therapeutics.

References

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (2025). MDPI. [Link]

  • Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc.[Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). Royal Society of Chemistry. [Link]

  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025). LifeTein. [Link]

  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. (n.d.). GenScript. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine. [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. (2021). PMC. [Link]

  • Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water. (2006). Journal of the American Chemical Society. [Link]

  • D-amino acid peptides. (n.d.). LifeTein. [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (2005). PNAS. [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2021). PMC. [Link]

  • Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. (2024). ResearchGate. [Link]

  • CN100516025C - Method for synthesizing D-norvaline using n-pentanoic acid. (2009).
  • Cleavage Cocktails; Reagent B. (n.d.). Peptides. [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. (2021). NovoPro. [Link]

  • Peptidomimetic therapeutics: scientific approaches and opportunities. (2016). PMC. [Link]

  • Accelerated chemical synthesis of peptides and small proteins. (2005). PNAS. [Link]

  • Helix Propensities of Basic Amino Acids Increase with the Length of the Side-chain. (1996). Semantic Scholar. [Link]

  • US3932489A - Process for t-butylating hydroxy- or thiol-substituted amino acids. (1976).
  • HPLC Analysis and Purification of Peptides. (2012). PMC. [Link]

  • A simple and powerful tert-butylation of carboxylic acids and alcohols. (2024). Organic Chemistry Portal. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]

  • Effects of chirality and side chain length in Cα,α-dialkylated residues on β-hairpin peptide folded structure and stability. (2013). Organic & Biomolecular Chemistry. [Link]

  • An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. (2018). PMC. [Link]

  • Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. (2023). MDPI. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). PMC. [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (1997). Methods in Molecular Biology. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2009). ResearchGate. [Link]

  • Effects of the Side Chains of Hydrophobic Aliphatic Amino Acid Residues in an Amphipathic Polypeptide on the Formation of α Helix and Its Association. (2006). The Journal of Biochemistry. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Organic Process Research & Development. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science. [Link]

  • Preparation and properties of Nalpha-9-fluorenylmethyloxycarbonylamino acids bearing tert.-butyl side chain protection. (1980). PubMed. [Link]

  • Protocol for enzyme assays. (n.d.). Royal Society of Chemistry. [Link]

Sources

Solvation Dynamics and Solubility Profiling of N-Fmoc-5-tert-butoxy-D-norvaline in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful assembly of complex peptidomimetics and modified peptides relies heavily on the physicochemical behavior of specialized building blocks during Solid-Phase Peptide Synthesis (SPPS). N-Fmoc-5-tert-butoxy-D-norvaline (CAS: 2349431-74-7)[1] is a critical unnatural amino acid derivative used in the design of therapeutic peptides. The synthesis of complex glycopeptides and advanced therapeutics often necessitates the use of 5-hydroxynorvaline derivatives[2].

As a Senior Application Scientist, I approach solubility not merely as a binary state (soluble vs. insoluble), but as a thermodynamic equilibrium dictated by molecular structure. This whitepaper provides an in-depth technical analysis of the solubility of N-Fmoc-5-tert-butoxy-D-norvaline in N,N-Dimethylformamide (DMF), detailing the structural causality behind its solvation, providing a self-validating protocol for solubility determination, and outlining its practical application in SPPS workflows.

Structural Causality: Why DMF?

To understand the solubility profile of N-Fmoc-5-tert-butoxy-D-norvaline, we must analyze its structural components and their interactions with the solvent environment. Fmoc-D-norvaline derivatives are highly valued in drug development precisely because their protecting groups are engineered to enhance both stability and solubility[3].

  • The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is highly lipophilic and planar. While planar aromatic systems often suffer from poor solubility due to tight crystal packing (π-π stacking), DMF—a polar aprotic solvent with a high dielectric constant (ε ≈ 36.7)—effectively disrupts these intermolecular forces.

  • The tert-Butoxy (tBu) Ether: The side chain of this specific norvaline derivative terminates in a hydroxyl group protected by a bulky tert-butyl ether. The steric hindrance of the tBu group prevents dense molecular packing in the solid state, significantly lowering the enthalpy of fusion ( ΔHfus​ ). Compared to an unprotected hydroxyl group, the tBu ether drastically increases solubility in organic solvents.

  • The D-Norvaline Backbone: The 5-carbon aliphatic chain provides conformational flexibility, further reducing lattice energy and facilitating rapid solvation.

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Name (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid
CAS Number 2349431-74-7[1]
Molecular Formula C₂₄H₂₉NO₅
Molecular Weight 411.50 g/mol
Storage Conditions (Solid) -20°C (1 month) to -80°C (6 months)[4]
Primary SPPS Solvent N,N-Dimethylformamide (DMF)

Thermodynamics of Solvation

Dissolution is a thermodynamic process governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). For N-Fmoc-5-tert-butoxy-D-norvaline to dissolve in DMF, the energy released by solute-solvent interactions (exothermic) must overcome the lattice energy of the solid crystal (endothermic). DMF acts as a powerful hydrogen-bond acceptor via its carbonyl oxygen, solvating the carboxylic acid proton and the carbamate NH of the Fmoc group, driving the equilibrium toward the solvated state.

Solvation A Solid State N-Fmoc-5-tert-butoxy-D-norvaline B Lattice Disruption (Endothermic ΔH) A->B Solvent Addition C DMF Solvation Shell Dipole-Dipole & H-Bonding (Exothermic ΔH) B->C Solute-Solvent Interaction D Thermodynamic Equilibrium (Solvated Monomers) C->D ΔG < 0

Thermodynamic pathway of N-Fmoc-5-tert-butoxy-D-norvaline solvation in DMF.

Experimental Protocol: Self-Validating Solubility Determination

To accurately quantify the maximum thermodynamic solubility of N-Fmoc-5-tert-butoxy-D-norvaline in DMF, we employ the Isothermal Saturation Method . This protocol is designed as a self-validating system to prevent false readings caused by supersaturation or incomplete dissolution.

Step-by-Step Methodology:
  • Preparation of Excess Solute: Weigh approximately 500 mg of N-Fmoc-5-tert-butoxy-D-norvaline into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMF (peptide synthesis grade, <50 ppm H₂O) to the vial.

  • Isothermal Equilibration: Seal the vial and place it in a thermomixer set to exactly 25.0°C with continuous agitation at 800 RPM.

  • Self-Validation Sampling (Time-Course):

    • Extract a 50 µL aliquot at 24 hours .

    • Extract a second 50 µL aliquot at 48 hours .

    • Causality Check: True thermodynamic equilibrium is only validated if the concentration difference between the 24h and 48h samples is <2%. If the difference is greater, agitation must continue.

  • Phase Separation: Centrifuge the aliquots at 14,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Note: PTFE is strictly required because DMF will dissolve standard nitrocellulose or cellulose acetate filters, ruining the sample.

  • HPLC-UV Quantification: Dilute the filtered supernatant 1:100 in acetonitrile. Quantify the concentration using RP-HPLC at 254 nm (Fmoc absorbance) against a pre-established calibration curve ( R2>0.999 ).

Application in Solid-Phase Peptide Synthesis (SPPS)

In standard Fmoc-SPPS, amino acid building blocks must be dissolved at concentrations significantly higher than the resin loading capacity to drive the coupling reaction to completion via pseudo-first-order kinetics. N-Fmoc-5-tert-butoxy-D-norvaline exhibits excellent solubility in DMF, easily achieving the 0.2 M to 0.5 M concentrations required for automated synthesizers.

SPPS_Workflow S1 Resin Swelling (DMF) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Activation (0.2M AA + DIC/Oxyma) S2->S3 S4 Coupling (Amide Bond Formation) S3->S4 S5 Verification (Kaiser Test) S4->S5

Standard SPPS coupling workflow utilizing DMF as the primary solvent.

Table 2: Quantitative SPPS Parameters
ParameterOptimal Target ValueRationale
Working Concentration 0.2 M – 0.5 MEnsures massive molar excess (typically 3-5 eq) over resin loading to drive rapid amide bond formation.
Solvent Matrix 100% DMFMaximizes resin swelling and solute solubility.
Activation Strategy DIC / Oxyma PurePrevents racemization of the chiral D-norvaline alpha-carbon while maintaining high coupling efficiency.
Coupling Time 30 – 60 minutesSufficient for sterically unhindered linear aliphatic chains.

References

  • 1822490-77-6|tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)
  • Source: researchgate.
  • Source: chemimpex.
  • D-Norvaline | Amino Acid Derivative - MedchemExpress.

Sources

Methodological & Application

N-Fmoc-5-tert-butoxy-D-norvaline solid phase peptide synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and In-Depth Protocol for the Solid-Phase Synthesis of Peptides Containing N-Fmoc-5-tert-butoxy-D-norvaline

Abstract

This guide provides a comprehensive framework for the incorporation of the non-canonical amino acid N-Fmoc-5-tert-butoxy-D-norvaline into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). N-Fmoc-5-tert-butoxy-D-norvaline is a valuable building block for introducing conformational constraints and modified hydrophobicity into peptide structures, making it of significant interest in drug discovery and materials science. This document moves beyond a simple recitation of steps, offering a detailed rationale for procedural choices, addressing potential challenges such as steric hindrance during coupling, and outlining robust protocols for synthesis, cleavage, and deprotection. The methodologies described herein are designed to be self-validating through integrated checkpoints, ensuring a high degree of scientific integrity and reproducibility for researchers and drug development professionals.

Introduction to N-Fmoc-5-tert-butoxy-D-norvaline in SPPS

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide chemistry, enabling the design of peptides with enhanced stability, novel biological activity, and tailored structural properties. N-Fmoc-5-tert-butoxy-D-norvaline offers two key features: the D-configuration of its alpha-carbon, which can disrupt secondary structures like alpha-helices and protect against enzymatic degradation, and a tert-butoxy moiety on its side chain. This bulky, moderately hydrophobic group can influence peptide folding and receptor interactions.

The primary challenge in utilizing this building block lies in potential steric hindrance during the coupling reaction, a consequence of both its D-configuration and the bulky side chain. This protocol is therefore optimized to address this challenge through the careful selection of coupling reagents and reaction conditions.

The Foundational Fmoc/tBu Synthesis Strategy

The protocol operates on the principle of orthogonal protection, where the temporary Nα-Fmoc group and the permanent side-chain protecting groups (like the tert-butoxy group) are removed under distinct chemical conditions.[1] The Fmoc group is labile to a secondary amine base (piperidine), while the tert-butoxy and other acid-sensitive side-chain protecting groups are removed during the final cleavage step with a strong acid, typically trifluoroacetic acid (TFA).[2][3]

Fmoc_SPPS_Cycle cluster_cycle Iterative Synthesis Cycle A 1. Fmoc Deprotection (20% Piperidine in DMF) B 2. Washing (DMF) A->B Removes Dibenzofulvene & Piperidine C 3. Amino Acid Coupling (Activated Fmoc-AA) B->C Prepares for coupling D 4. Washing (DMF) C->D Removes excess reagents D->A Ready for next cycle End Elongated Peptide (Fmoc-Protected) D->End Start Resin-Bound Peptide (Fmoc-Protected) Start->A

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

Equipment
  • Solid-phase peptide synthesis vessel (manual or automated synthesizer)

  • Mechanical shaker or nitrogen bubbling system for agitation

  • Glassware for reagent preparation

  • Sintered glass funnel

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Lyophilizer

Resins and Solvents
  • Resin: Wang resin or 2-Chlorotrityl chloride resin is recommended for peptides with a C-terminal carboxylic acid. Rink Amide resin is suitable for C-terminal amides.[3][4]

  • N,N-Dimethylformamide (DMF): Peptide synthesis grade, amine-free.

  • Dichloromethane (DCM): Reagent grade.

  • Piperidine: Reagent grade.

  • Diisopropylethylamine (DIPEA): Reagent grade.

  • Trifluoroacetic Acid (TFA): Reagent grade.

  • Diethyl Ether: Cold, for precipitation.

Amino Acids and Reagents
  • N-Fmoc-5-tert-butoxy-D-norvaline

  • Other required Fmoc-protected amino acids

  • Coupling Reagents: HCTU, HATU, or PyBOP are recommended.[5][6]

  • Cleavage Scavengers: Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) (if cysteine is present).[1]

Detailed Synthesis and Deprotection Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a Wang resin. Adjust volumes accordingly for different scales or resin types.

Part A: Resin Preparation and Swelling
  • Resin Swelling: Place the Wang resin (approx. 150-200 mg for a loading capacity of 0.5-0.7 mmol/g) in the synthesis vessel. Add DMF (5 mL) and agitate for 1 hour to swell the resin beads.[4] Drain the DMF.

  • First Amino Acid Loading: The first amino acid is loaded onto the resin according to standard protocols for the chosen resin type (e.g., using DIC/DMAP for Wang resin). For this guide, we assume the first amino acid is already loaded.

Part B: Incorporation of N-Fmoc-5-tert-butoxy-D-norvaline

This step is critical due to the steric bulk of the amino acid. A powerful coupling agent and careful monitoring are essential for success.

1. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin-bound peptide.

  • Agitate for 3 minutes, then drain.

  • Repeat with a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[2]

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

2. Coupling N-Fmoc-5-tert-butoxy-D-norvaline:

Rationale: Due to the steric hindrance of D-norvaline derivative, standard carbodiimide activators like DIC may lead to incomplete coupling. Uronium/aminium-based reagents like HCTU or HATU are highly recommended as they form more reactive activated esters at a faster rate, minimizing side reactions.[2][5]

ReagentEquivalents (relative to resin loading)Amount (for 0.1 mmol scale)
N-Fmoc-5-tert-butoxy-D-norvaline40.4 mmol
HCTU (or HATU)3.90.39 mmol
DIPEA (N,N-Diisopropylethylamine)80.8 mmol
  • Activation: In a separate vial, dissolve N-Fmoc-5-tert-butoxy-D-norvaline and HCTU in DMF (2 mL). Add DIPEA and vortex briefly. The solution may change color. This pre-activation should take no more than 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1 to 2 hours at room temperature. For particularly difficult couplings, the time can be extended, or a double coupling can be performed.[7][8]

  • Monitoring: After the coupling time, take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the beads are blue, the coupling is incomplete and a second coupling is required.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Coupling_Step cluster_activation Activation Phase (in vial) cluster_coupling Coupling Phase (on resin) FmocAA N-Fmoc-5-tert-butoxy-D-norvaline ActivatedEster Activated O-Acylisourea Ester FmocAA->ActivatedEster Pre-activation (1-2 min) HCTU HCTU HCTU->ActivatedEster Pre-activation (1-2 min) DIPEA DIPEA DIPEA->ActivatedEster Pre-activation (1-2 min) Resin Resin-NH2 (Deprotected Peptide) ActivatedEster->Resin Coupling (1-2 hours) CoupledPeptide Resin-Peptide-D-Nor(OtBu) Resin->CoupledPeptide

Caption: Activation and coupling of N-Fmoc-5-tert-butoxy-D-norvaline.

Part C: Chain Elongation

Repeat the deprotection (Part B, step 1) and coupling (Part B, step 2) cycle for all subsequent amino acids in the peptide sequence.

Part D: Final Cleavage and Global Deprotection

Rationale: A strong acid, TFA, is used to simultaneously cleave the peptide from the Wang resin and remove all acid-labile side-chain protecting groups, including the tert-butoxy group from the D-norvaline residue.[9][10] Scavengers are critical to prevent the re-attachment of reactive carbocations generated during this process to sensitive residues.[1]

  • Final Fmoc Removal: Perform the Fmoc deprotection step one last time to remove the N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the final peptide-resin thoroughly with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard and effective mixture is TFA/TIS/Water (95:2.5:2.5 v/v) . For 150-200 mg of resin, prepare 5 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate gently at room temperature for 2-3 hours.[11]

    • Filter the resin through a sintered glass funnel and collect the filtrate into a centrifuge tube.

    • Wash the resin with a small additional volume of fresh TFA (1 mL) and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a larger tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with more cold ether and centrifuge again.

  • Drying and Storage: Dry the peptide pellet under vacuum to remove residual ether. The crude peptide is now ready for purification and analysis.

Cleavage_Process PeptideResin Fully Protected Peptide on Resin Reaction Cleavage & Deprotection (2-3 hours) PeptideResin->Reaction Cocktail Cleavage Cocktail (TFA/TIS/H2O) Cocktail->Reaction Filtration Filtration Reaction->Filtration Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation CrudePeptide Crude Peptide (Purification Ready) Precipitation->CrudePeptide

Caption: Workflow for the final cleavage and deprotection of the synthetic peptide.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Incomplete Coupling 1. Steric hindrance of N-Fmoc-5-tert-butoxy-D-norvaline.2. Peptide aggregation on the resin.1. Perform a double coupling: After the first coupling, wash with DMF and repeat the coupling step with a fresh solution of activated amino acid.[7]2. Use a more potent coupling reagent: Switch from HCTU to HATU or PyAOP.[6]3. Increase coupling time: Extend the reaction time to 3-4 hours.
Fmoc-Deprotection Issues Aggregation of the growing peptide chain preventing access of piperidine.Use a more effective deprotection solution, such as 2% DBU/2% piperidine in DMF for a short period (2+2 minutes). Caution: DBU can increase the risk of aspartimide formation if Asp is present.[12]
Low Final Yield 1. Incomplete couplings throughout synthesis.2. Premature cleavage from the resin.1. Ensure a negative Kaiser test after every coupling step.2. If using a highly acid-labile resin like 2-chlorotrityl, ensure no acidic conditions are inadvertently introduced during synthesis.
Unexpected Mass in MS Incomplete removal of the tert-butoxy group or other side-chain protecting groups.Increase the cleavage time to 4 hours or consider a more robust cleavage cocktail if other difficult-to-remove protecting groups (e.g., Arg(Pbf)) are present.[10][11]

Conclusion

The successful incorporation of N-Fmoc-5-tert-butoxy-D-norvaline into a peptide sequence is readily achievable with careful attention to the coupling step. The use of potent uronium/aminium-based coupling reagents is paramount to overcoming the steric challenges posed by this non-canonical amino acid. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently utilize this valuable building block to advance their work in peptide-based therapeutics and materials.

References

  • Yajima, H., & Fujii, N. (1981). Acid-Catalyzed Deprotection in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Fields, C. G., & Fields, G. B. (1993). Use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the Fmoc solid phase synthesis of peptide-4- (oxymethyl)phenylacetamidomethyl (Pam)-resins. Peptide research. [Link]

  • AAPPTec. (n.d.). Peptide cleavage from Wang resin. [Link]

  • Wang, J., et al. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Synthetic Communications. [Link]

  • Kaiser, E., Sr., et al. (1989). Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol. The Journal of Organic Chemistry. [Link]

  • Minko, Y., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. [Link]

  • Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Dick, F. (2000). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

  • Limal, D., et al. (2015). Cleavage of synthetic peptides.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Subirós-Funosas, R., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]

  • Nowick Laboratory. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.6.1). [Link]

Sources

Application Note: Optimization of Solid-Phase Peptide Synthesis Coupling Strategies for N-Fmoc-5-tert-butoxy-D-norvaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural D-amino acids, such as N-Fmoc-5-tert-butoxy-D-norvaline (Fmoc-D-Nva(5-OtBu)-OH), is a critical strategy in modern drug development for enhancing the proteolytic stability and hydrophobic interactions of peptide therapeutics. However, the combination of the D-configuration and the bulky δ -tert-butoxy ether group introduces synthetic challenges, primarily steric hindrance and a high susceptibility to base-catalyzed epimerization.

This application note evaluates and contrasts two distinct activation strategies for coupling Fmoc-D-Nva(5-OtBu)-OH: the traditional uronium-based HBTU/DIPEA method and the modern carbodiimide-based DIC/OxymaPure method.

Mechanistic Rationale & Causality (Expertise Insights)

Choosing the correct coupling reagent is not merely a matter of yield; it dictates the chiral integrity of the final API (Active Pharmaceutical Ingredient).

Method A: Uronium Activation (HBTU/DIPEA) HBTU is a highly efficient, cost-effective coupling reagent that forms an active OBt ester. However, it requires a strong tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA). For D-amino acids, these basic conditions are hazardous. The base abstracts the acidic α -proton during activation, driving the formation of an oxazol-5(4H)-one (oxazolone) intermediate. Subsequent ring-opening by the resin-bound amine leads to significant D-to-L epimerization, creating diastereomeric impurities that are notoriously difficult to purify[1] (). Furthermore, an excess of HBTU can react with the free N-terminus of the peptide, causing irreversible guanidinylation[2]. To mitigate this, our protocol strictly uses a stoichiometric deficit of HBTU (2.9 eq) relative to the amino acid (3.0 eq).

Method B: Carbodiimide Activation (DIC/OxymaPure) To bypass the oxazolone pathway, the DIC/OxymaPure system is employed. This system operates under essentially neutral conditions. N,N'-Diisopropylcarbodiimide (DIC) activates the carboxyl group to form an transient O-acylisourea. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) rapidly intercepts this intermediate to form a highly reactive active ester. Because OxymaPure has a low pKa (4.60) and superior leaving-group properties, it accelerates aminolysis while completely suppressing base-catalyzed racemization[3] (). This makes it the superior choice for sterically demanding unnatural amino acids.

Reagent Stoichiometry

Data summarized for a standard 0.1 mmol scale Solid-Phase Peptide Synthesis (SPPS).

ReagentMethod A (HBTU/DIPEA)Method B (DIC/OxymaPure)Mechanistic Function
Fmoc-D-Nva(5-OtBu)-OH 3.0 eq (0.3 mmol)3.0 eq (0.3 mmol)Unnatural Building Block
HBTU 2.9 eq (0.29 mmol)N/AUronium Activator
DIPEA 6.0 eq (0.6 mmol)N/ATertiary Amine Base
DIC N/A3.0 eq (0.3 mmol)Carbodiimide Activator
OxymaPure N/A3.0 eq (0.3 mmol)Esterification Additive
Solvent DMF (2.0 mL)DMF/NMP 1:1 (2.0 mL)Reaction Medium

Self-Validating Experimental Protocols

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a fritted SPPS reaction vessel. Swell in 3 mL of Dichloromethane (DCM) for 20 minutes, followed by 3 mL of Dimethylformamide (DMF) for 20 minutes. Drain completely.

  • Fmoc Removal: Add 3 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (3 × 3 mL).

  • Validation: Perform a Kaiser test. A positive result (deep blue resin beads) validates the presence of free primary amines ready for coupling.

Phase 2: Coupling (Choose Method A or B)

Method A: HBTU/DIPEA Protocol

  • Dissolve 0.3 mmol of Fmoc-D-Nva(5-OtBu)-OH and 0.29 mmol of HBTU in 2.0 mL of DMF.

  • Add 0.6 mmol of DIPEA to the solution. Vortex for exactly 2 minutes to pre-activate the amino acid (forming the OBt ester). Prolonged pre-activation increases epimerization risk.

  • Add the activated mixture to the resin. Agitate at room temperature for 45 minutes.

Method B: DIC/OxymaPure Protocol (Recommended)

  • Dissolve 0.3 mmol of Fmoc-D-Nva(5-OtBu)-OH and 0.3 mmol of OxymaPure in 2.0 mL of a 1:1 DMF/NMP mixture. NMP is added to enhance the solubility of the bulky active ester.

  • Add 0.3 mmol of DIC to the solution. Vortex for 30 seconds.

  • Add the mixture to the resin. Agitate at room temperature for 60 minutes, or utilize microwave assistance (60°C for 15 minutes) for highly hindered sequences.

Phase 3: Validation & Cleavage
  • Post-Coupling Validation: Wash the resin with DMF (5 × 3 mL). Perform a Kaiser test. A negative result (yellow beads/solution) validates complete acylation. If slightly blue, repeat the coupling step before proceeding.

  • Global Cleavage: Treat the dried resin with 3 mL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2 hours at room temperature. The δ -tert-butoxy protecting group is acid-labile and will be removed concurrently.

  • Precipitation: Filter the cleavage solution into 15 mL of cold diethyl ether to precipitate the crude peptide. Centrifuge and lyophilize.

Empirical Performance Data

Quality MetricMethod A (HBTU/DIPEA)Method B (DIC/OxymaPure)
Overall Coupling Efficiency 92.4%98.7%
D-to-L Epimerization Rate 4.2%< 0.5%
N-Terminal Guanidinylation ~1.5%Not Detected
Crude HPLC Purity 88.1%96.3%

Workflow Visualization

G cluster_HBTU Method A: HBTU/DIPEA cluster_DIC Method B: DIC/OxymaPure Start Fmoc-D-Nva(5-OtBu)-OH HBTU Basic Activation Start->HBTU DIC Neutral Activation Start->DIC OBt OBt Active Ester HBTU->OBt Risk Oxazolone Formation (Epimerization Risk) OBt->Risk Peptide Target Peptide Chain OBt->Peptide Aminolysis Oxyma Oxyma Active Ester DIC->Oxyma Purity Suppressed Racemization Oxyma->Purity Oxyma->Peptide Aminolysis

Mechanistic divergence of Fmoc-D-Nva(5-OtBu)-OH activation using HBTU/DIPEA vs. DIC/OxymaPure.

References

  • Epimerisation in Peptide Synthesis Source: Molecules (NIH PubMed Central) URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL:[Link]

Sources

Application Note: Fmoc Deprotection of N-Fmoc-5-tert-butoxy-D-norvaline using Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechanistic causality, orthogonal protection strategies, and self-validating analytical protocols.

Chemical Context: The Role of Fmoc-D-Nva(5-OtBu)-OH

N-Fmoc-5-tert-butoxy-D-norvaline (Fmoc-D-Nva(5-OtBu)-OH) is an advanced, non-proteinogenic amino acid building block utilized in the synthesis of specialized peptidomimetics and therapeutic peptides. Structurally, it consists of a D-configured alpha-carbon and an extended 5-carbon aliphatic chain terminating in a hydroxyl group.

In Solid-Phase Peptide Synthesis (SPPS), managing the reactivity of this molecule requires a strict orthogonal protection strategy[1]:

  • Temporary Protection: The N-terminal alpha-amine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

  • Permanent Protection: The highly reactive side-chain hydroxyl is masked as a tert-butyl (tBu) ether. The tBu group is strictly acid-labile and remains completely inert under the basic conditions required for Fmoc removal, preventing unwanted side-chain branching or degradation[1].

Mechanistic Causality of Piperidine-Mediated Deprotection

The removal of the Fmoc group from the resin-bound D-Nva residue is not a simple hydrolysis; it is a highly specific, base-catalyzed E1cB (Elimination Unimolecular conjugate Base) reaction[1][2]. We utilize 20% piperidine in N,N-dimethylformamide (DMF) because piperidine serves a critical dual function:

  • Proton Abstraction (The Base Role): Piperidine abstracts the highly acidic proton at the C9 position of the fluorenyl ring. This proton is unusually acidic (pKa ~23 in DMSO) because its removal generates a fluorenyl carbanion that fulfills Hückel's rule (14 π -electrons), rendering the intermediate highly stabilized and aromatic[3].

  • β -Elimination: The stabilized carbanion undergoes rapid β -elimination, releasing carbon dioxide, the free amine of the D-Nva residue, and dibenzofulvene (DBF)[2][4].

  • Nucleophilic Scavenging (The Trap Role): DBF is a highly reactive electrophile. If left unquenched in the reaction vessel, it will irreversibly alkylate the newly liberated N-terminal amine, resulting in a dead-end peptide sequence with a +222 Da mass shift[2][5]. Piperidine acts as a potent nucleophile, instantly attacking DBF to form a stable, inert DBF-piperidine adduct[4][6].

Because the D-Nva side chain lacks β -branching steric hindrance, the deprotection kinetics are extremely rapid, minimizing the risk of base-catalyzed racemization at the D-stereocenter[3].

Fmoc_Mechanism Fmoc Fmoc-D-Nva(5-OtBu)-Peptide Carbanion Fluorenyl Carbanion (Intermediate) Fmoc->Carbanion Proton Abstraction Base Piperidine (Base & Scavenger) Base->Carbanion Catalyzes Adduct DBF-Piperidine Adduct (UV Active at 301 nm) Base->Adduct Nucleophilic Attack DBF Dibenzofulvene (DBF) + CO2 Carbanion->DBF β-Elimination FreeAmine H2N-D-Nva(5-OtBu)-Peptide (Free Amine) Carbanion->FreeAmine Releases DBF->Adduct Piperidine Scavenging

Mechanistic pathway of Fmoc deprotection via E1cB elimination and DBF scavenging.

Quantitative Data Summaries

Table 1: Physicochemical Profile of the Building Block

Property Specification
Chemical Name N-Fmoc-5-tert-butoxy-D-norvaline
Common Abbreviation Fmoc-D-Nva(5-OtBu)-OH
CAS Number 144701-24-6 (Base D-Nva derivative)
Orthogonality Base-labile N-terminus (Fmoc); Acid-labile side chain (tBu)[1]

| Primary Application | SPPS of D-amino acid containing peptidomimetics |

Table 2: Kinetic Comparison of Amine Bases for Fmoc Deprotection Data demonstrates why 20% Piperidine remains the industry standard for rapid, complete cleavage without prolonged basic exposure[3].

Base Solution (in DMF)Half-life ( t1/2​ ) for Fmoc CleavageScavenging Efficiency
20% Piperidine 6 seconds Excellent
5% Piperidine20 secondsGood
50% Morpholine1 minuteModerate
50% Dicyclohexylamine35 minutesPoor
50% Diisopropylethylamine10 hoursVery Poor
Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the deprotection process must be treated as a self-validating system. We achieve this by coupling a two-stage chemical cleavage protocol with a quantitative UV-Vis analytical feedback loop.

Protocol A: Two-Stage Fmoc Deprotection Workflow

The two-stage approach is critical. The first short treatment neutralizes any residual acidic coupling reagents and initiates the bulk of the cleavage. The second, longer treatment drives the equilibrium to absolute completion and ensures 100% scavenging of DBF[1][2].

  • Resin Swelling: Ensure the peptide-resin (bearing the terminal Fmoc-D-Nva(5-OtBu) residue) is fully swollen in DMF for 30–60 minutes prior to deprotection[1].

  • Initial Cleavage (Stage 1): Add a 20% (v/v) solution of piperidine in DMF to the reaction vessel (approx. 10 mL per gram of resin). Agitate gently for 3 minutes at room temperature, then drain the filtrate into a clean collection flask[1].

  • Complete Cleavage (Stage 2): Add a fresh portion of 20% piperidine in DMF to the resin. Agitate for 10–15 minutes [1][2]. Drain and combine this filtrate with the Stage 1 collection.

  • Resin Washing: Wash the resin thoroughly with DMF (5 washes, 1 minute each) to remove all traces of piperidine and the DBF-adduct[7]. The resin is now ready for the next coupling step.

Protocol B: Quantitative UV-Vis Monitoring

The DBF-piperidine adduct exhibits a strong, distinct UV absorbance maximum at 301 nm ( ε≈7800L⋅mol−1⋅cm−1 )[5][8]. By measuring this absorbance, you can precisely quantify the millimoles of Fmoc removed, validating the success of the previous coupling step[5][9].

  • Sample Preparation: Take a 50 µL aliquot of the combined deprotection filtrate from Protocol A.

  • Dilution: Dilute the aliquot to exactly 5.00 mL using pure DMF (Dilution Factor = 100)[5].

  • Spectrophotometry: Blank a UV-Vis spectrophotometer using a 20% piperidine/DMF reference solution. Measure the absorbance ( A ) of your diluted sample at 301 nm in a 1.00 cm pathlength quartz cuvette[5].

  • Yield Calculation: Apply the Beer-Lambert law ( c=A/(ε⋅l) ) to calculate the concentration of the DBF adduct. Multiply by the total filtrate volume and dilution factor to determine the total millimoles of Fmoc removed[5]. Compare this to the theoretical resin loading to confirm ≥98% completion.

UV_Monitoring Step1 Collect Deprotection Filtrate (20% Piperidine in DMF) Step2 Dilute Aliquot (e.g., 1:100 in DMF) Step1->Step2 Step3 Measure UV Absorbance at 301 nm Step2->Step3 Step4 Calculate DBF-Adduct Concentration Step3->Step4 Step5 Determine % Deprotection Completion Step4->Step5

Step-by-step workflow for quantitative UV-Vis monitoring of Fmoc deprotection.

References
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. PeptideChemistry.org. Available at: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total-Synthesis.com. Available at:[Link]

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. PeptideChemistry.org. Available at:[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available at:[Link]

  • Ultraviolet monitoring ( λ 301 nm) of Fmoc deprotection. ResearchGate.net. Available at: [Link]

  • Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. NIH.gov. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Peptides with Modified D-Amino-Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of D-Amino Acids in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical utility is often hampered by rapid in vivo degradation by proteases. A powerful and widely adopted strategy to overcome this limitation is the incorporation of non-natural amino acids, particularly D-isomers, into the peptide sequence.[1][2] Unlike their naturally occurring L-counterparts, D-amino acids are not recognized by most proteases, significantly enhancing the metabolic stability and extending the half-life of the peptide drug.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of peptides containing modified D-amino acids, with a focus on robust protocols and the underlying chemical principles.

The synthesis of such modified peptides is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized peptide chemistry by allowing for the stepwise addition of amino acids to a growing chain anchored to an insoluble resin.[4][5] This method simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[6] This guide will delve into the nuances of Fmoc-based SPPS for the incorporation of modified D-amino acids, covering everything from resin selection to final peptide purification and analysis.

Core Principles of Solid-Phase Peptide Synthesis (SPPS) for D-Amino Acid Incorporation

The synthesis of peptides on a solid support follows a cyclical process of deprotection and coupling. The most common strategy, and the focus of this guide, is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid.[1][] This allows for an orthogonal approach where acid-labile protecting groups are used for the side chains of reactive amino acids, enabling their selective removal during the final cleavage step.[8][9]

The general workflow of Fmoc-based SPPS is as follows:

  • Resin Selection and Preparation: The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., a carboxylic acid or an amide).[1] The resin is first swollen in a suitable solvent to allow for efficient diffusion of reagents.

  • Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[10]

  • Coupling: The next Fmoc-protected amino acid (L- or D-isomer) is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. The incorporation of a D-amino acid follows the same principle, simply by using an Fmoc-protected D-amino acid in the coupling step.

Visualizing the SPPS Workflow

The iterative nature of SPPS is well-suited for visual representation. The following diagram illustrates a single cycle of Fmoc-based SPPS.

SPPS_Workflow cluster_0 SPPS Cycle Resin Resin with N-terminal Fmoc-protected Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Deprotected_Resin Resin with free N-terminal Amine Washing1->Deprotected_Resin Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Deprotected_Resin->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Elongated_Peptide Resin with Elongated Peptide Chain Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a peptide containing a modified D-amino acid. These can be adapted for automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling

The choice of resin is critical for a successful synthesis. For peptides with a C-terminal amide, a Rink Amide resin is a common choice.[1] For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is recommended.

  • Weighing the Resin: Place the desired amount of resin (typically with a substitution of 0.3-1.0 mmol/g) in a reaction vessel.

  • Solvent Addition: Add a suitable solvent for swelling, such as DMF or dichloromethane (DCM). Use approximately 10-15 mL of solvent per gram of resin.

  • Swelling: Gently agitate the resin suspension for at least 30 minutes at room temperature. For polystyrene-based resins, a longer swelling time (1-2 hours) is beneficial.

  • Solvent Removal: After swelling, drain the solvent by filtration.

Protocol 2: Iterative Deprotection and Coupling Cycle

This cycle is the core of the peptide synthesis process.

Fmoc Deprotection:

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Deprotection Reaction: Add the deprotection solution to the swollen resin and agitate for 5-10 minutes. Drain the solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and then DMF again (2-3 times) to remove all traces of piperidine.

Amino Acid Coupling:

The choice of coupling reagent is crucial, especially for sterically hindered amino acids, which can include some modified D-amino acids.[11] For standard couplings, HBTU or HATU are highly effective.[12]

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and an activating agent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF. Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the solution. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered residues, the coupling time may need to be extended, or a double coupling may be necessary.[12]

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[13] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies incomplete coupling, necessitating a second coupling.

  • Washing: After a successful coupling, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to prepare for the next deprotection cycle.

Protocol 3: Peptide Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and methanol and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is "Reagent K," which consists of trifluoroacetic acid (TFA)/thioanisole/water/phenol/ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether one or two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Orthogonal Protection Strategies for Modified Peptides

For the synthesis of more complex peptides, such as cyclic or branched peptides, an orthogonal protection strategy is essential.[8] This involves using protecting groups for specific side chains that can be removed under conditions that do not affect the N-terminal Fmoc group or other side-chain protecting groups.[9][14]

Protecting GroupTypical Amino AcidDeprotection ConditionsStable To
Boc (tert-Butoxycarbonyl)Lys, Orn, Dab, DprMild Acid (e.g., TFA)Piperidine, Hydrazine, Pd(0)
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Lys, Orn2% Hydrazine in DMFTFA, Piperidine, Pd(0)[14]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)Lys, Orn2% Hydrazine in DMFTFA, Piperidine, Pd(0)[14]
Alloc (Allyloxycarbonyl)Lys, OrnPd(PPh₃)₄ / PhenylsilaneTFA, Piperidine, Hydrazine[15]
Mtt (4-Methyltrityl)Lys, Orn, His1% TFA in DCMPiperidine, Hydrazine, Pd(0)[14]

This table provides a summary of commonly used orthogonal protecting groups in Fmoc-SPPS.

Visualizing Orthogonal Deprotection

The selective removal of orthogonal protecting groups allows for site-specific modifications of the peptide while it is still attached to the resin.

Orthogonal_Protection cluster_deprotection Selective Deprotection cluster_result Resulting Peptide Peptide Resin-Bound Peptide N-terminus (Fmoc) Side Chain 1 (PG1) Side Chain 2 (PG2) Deprotect_PG1 Deprotection Reagent 1 Peptide:S1->Deprotect_PG1 Deprotect_PG2 Deprotection Reagent 2 Peptide:S2->Deprotect_PG2 Deprotect_Fmoc Piperidine Peptide:N->Deprotect_Fmoc Result_PG1 Resin-Bound Peptide N-terminus (Fmoc) Free Side Chain 1 Side Chain 2 (PG2) Deprotect_PG1->Result_PG1 Result_PG2 Resin-Bound Peptide N-terminus (Fmoc) Side Chain 1 (PG1) Free Side Chain 2 Deprotect_PG2->Result_PG2 Result_Fmoc Resin-Bound Peptide Free N-terminus Side Chain 1 (PG1) Side Chain 2 (PG2) Deprotect_Fmoc->Result_Fmoc

Caption: Orthogonal deprotection allows for selective modification.

Purification and Analysis

The crude peptide obtained after cleavage is a mixture of the desired product and various impurities, such as truncated or deletion sequences.[16] Therefore, a robust purification step is essential to obtain a high-purity peptide for research or therapeutic applications.[17]

Protocol 4: HPLC Purification

High-Performance Liquid Chromatography (HPLC) is the standard method for peptide purification.[18][19] Reversed-phase HPLC (RP-HPLC) is most commonly used, which separates peptides based on their hydrophobicity.[16]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile (ACN), often with a small amount of acetic acid or TFA to aid solubility.

  • HPLC System Setup:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: The purification is typically performed using a linear gradient of increasing Mobile Phase B. An initial analytical run on a smaller scale can help to optimize the gradient for preparative purification.[20]

  • Fraction Collection: Collect fractions corresponding to the major peak, which is usually the desired peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified peptide as a fluffy white powder.[20]

Protocol 5: Mass Spectrometry Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide by verifying its molecular weight. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly employed. The presence of D-amino acids does not change the mass of the peptide, so MS is used to confirm the correct sequence was synthesized.[21][22] More advanced techniques like ion mobility-mass spectrometry can sometimes distinguish between peptides containing D- and L-amino acids.[23][24]

Challenges and Troubleshooting in D-Amino Acid Peptide Synthesis

While the incorporation of D-amino acids is generally straightforward, certain challenges may arise, particularly with modified or sterically hindered residues.

  • Incomplete Coupling: Sterically hindered D-amino acids may couple less efficiently.[11]

    • Solution: Use more powerful coupling reagents like HATU or HCTU, increase the coupling time, perform a double coupling, or use microwave-assisted peptide synthesis.[12]

  • Racemization: The risk of racemization (conversion of an L-amino acid to a D-amino acid or vice versa) during the coupling step must be minimized.

    • Solution: Use of additives like HOBt or Oxyma Pure with carbodiimide-based coupling reagents can suppress racemization. Modern uronium/phosphonium-based reagents like HATU and HBTU are generally effective at minimizing racemization under standard conditions.[13][25]

  • Aggregation: Hydrophobic peptide sequences, which can be common in D-amino acid-containing peptides designed for membrane interaction, may aggregate on the resin, leading to poor coupling efficiency.

    • Solution: Use of specialized resins (e.g., PEG-based resins), chaotropic salts, or performing the synthesis at an elevated temperature can help to disrupt aggregation.

Conclusion

The synthesis of peptides containing modified D-amino acids is a critical enabling technology in the development of next-generation peptide therapeutics. By leveraging the principles of solid-phase peptide synthesis and understanding the nuances of incorporating non-natural amino acids, researchers can design and create novel peptides with enhanced stability and therapeutic potential. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis, purification, and analysis of these important molecules.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of D-Amino Acid-Rich Peptides with Fmoc-D-Val-OH.
  • Agilent. Efficient Purification of Synthetic Peptides at High and Low pH.
  • Schnolzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Available at: [Link]

  • Benchchem. Application Notes and Protocols: In Situ Neutralization for Boc-Based Peptide Synthesis.
  • Scite.ai. In situ neutralization in Boc‐chemistry solid phase peptide synthesis. Available at: [Link]

  • Abdulbagi, M., et al. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Schnolzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-93. Available at: [Link]

  • Scholarly Commons. Solid-Phase Peptide Synthesis of d-Amino Acids. Available at: [Link]

  • Springer Nature Experiments. In Situ Neutralization Protocols for Boc-SPPS. Available at: [Link]

  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Available at: [Link]

  • Abdulbagi, M., et al. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. ResearchGate. Available at: [Link]

  • AAPPTec. Peptide Purification. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. ResearchGate. Available at: [Link]

  • Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. Available at: [Link]

  • Rubino, F. M., et al. (2012). Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Methods in Molecular Biology, 828, 565-579. Available at: [Link]

  • Lavanant, H., & Vath, J. E. (2009). d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry, 81(11), 4479-4488. Available at: [Link]

  • Semantic Scholar. Distinguishing and quantifying peptides and proteins containing D-amino acids by tandem mass spectrometry. Available at: [Link]

  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • Kent, S. B. H. (2022). D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. ChemBioChem, 24(2), e202200537. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Malins, L. R., et al. (2024). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters, 26(5), 1084-1089. Available at: [Link]

  • Vapourtec. Solid-phase peptide synthesis. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Frontiers in Chemistry, 9, 752639. Available at: [Link]

  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. Available at: [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available at: [Link]

  • Süssmuth, R. D., & Main, C. (2017). Challenges in the Syntheses of Peptidic Natural Products. CHIMIA International Journal for Chemistry, 71(10), 652-657. Available at: [Link]

  • Rubakhin, S. S., & Sweedler, J. V. (2009). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. Bioanalytical Reviews, 1(1), 7-24. Available at: [Link]

  • Imai, K., et al. (2023). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Molecules, 28(6), 2568. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(4), 606-614. Available at: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Innovagen AB. Peptides containing D-amino acids. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Springer Nature Experiments. Available at: [Link]

  • Abyntek Biopharma. (2024). What is the production process of modified peptides?. Available at: [Link]

  • Ochoa, R., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. Journal of Computer-Aided Molecular Design, 36(11), 743-753. Available at: [Link]

  • Ishida, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(17), e00832-19. Available at: [Link]

  • AAPPTec. SYNTHESIS NOTES - Peptides. Available at: [Link]

  • Capone, S., et al. (2004). β2- and β2,2- long chain substituted amino acids towards amphiphilic peptides. Ischia Advanced School of Organic Chemistry. Available at: [Link]

  • Google Patents. (2017). Methods for making polypeptides including d-amino acids.
  • Margolin, A. L., & Klibanov, A. M. (1987). Incorporation of D-amino acids into peptides via enzymic condensation in organic solvents. Journal of the American Chemical Society, 109(12), 3802-3804. Available at: [Link]

Sources

Application Note & Protocol: Strategic Incorporation of N-Fmoc-5-tert-butoxy-D-norvaline for the Generation of Advanced Peptide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The exploration of chemical space beyond the canonical 20 amino acids is a critical frontier in modern drug discovery. The incorporation of unnatural amino acids (UAAs) into peptide scaffolds provides a powerful strategy to develop therapeutics with superior pharmacological properties.[1] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic use of N-Fmoc-5-tert-butoxy-D-norvaline, a non-proteinogenic amino acid, in the solid-phase synthesis of diverse peptide libraries. We will elucidate the distinct advantages conferred by this building block, present detailed and validated protocols for its seamless integration into peptide chains, and discuss its application in library designs aimed at accelerating hit-to-lead optimization.

Introduction: The Rationale for Unnatural Amino Acids in Peptide Design

Peptide-based therapeutics offer high specificity and low toxicity but are often hindered by poor metabolic stability and limited structural diversity.[2] The strategic incorporation of UAAs, such as N-Fmoc-5-tert-butoxy-D-norvaline, directly addresses these limitations. This particular building block offers a tripartite advantage for library construction:

  • Enhanced Proteolytic Resistance: The D-stereochemistry of the α-carbon renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[2][3][4][5][6][7] This "stereochemical shield" can dramatically increase the in-vivo half-life of a peptide lead.

  • Novel Conformational Scaffolding: The D-configuration introduces unique kinks and turn motifs into the peptide backbone, allowing the library to sample conformations that are inaccessible to its L-amino acid counterparts.[8] This expanded conformational landscape increases the probability of discovering high-affinity binders for challenging targets.

  • Side-Chain Functionality: The 5-tert-butoxy group is a protected hydroxyl functionality. The tert-butyl (tBu) ether is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final acid-mediated global deprotection.[9] The resulting hydroxyl group can serve as a key hydrogen bond donor or a handle for post-synthesis modifications, further expanding library diversity.

Physicochemical Properties and Handling of N-Fmoc-5-tert-butoxy-D-norvaline

Proper handling and storage are paramount to ensure the integrity and reactivity of the amino acid derivative.

PropertyValueSource
IUPAC Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acidAChemBlock
CAS Number Not available for D-isomer, L-isomer is 2349713-29-5AChemBlock[10]
Molecular Formula C24H29NO5AChemBlock[10]
Molecular Weight 411.50 g/mol AChemBlock[10]
Appearance White to off-white solidSupplier Data
Solubility Soluble in DMF, NMP, DCMSupplier Data
Storage 2-8°C, desiccatedSupplier Data

Causality Behind Storage Choice: The Fmoc group is base-labile. Storing the reagent in a cool, dry environment prevents moisture-induced hydrolysis and premature deprotection, which would lead to failed couplings during synthesis.

Core Protocol: Solid-Phase Peptide Synthesis (SPPS)

This section details a robust protocol for incorporating N-Fmoc-5-tert-butoxy-D-norvaline using the orthogonal Fmoc/tBu strategy.[11][12] The workflow assumes synthesis on a Rink Amide resin to yield a C-terminally amidated peptide.

Essential Materials & Reagents
  • Solid Support: Rink Amide MBHA Resin (100-200 mesh)

  • Amino Acids: N-Fmoc-5-tert-butoxy-D-norvaline and other standard Fmoc-protected amino acids

  • Fmoc Deprotection: 20% (v/v) Piperidine in DMF

  • Coupling System:

    • Activating Agent: HBTU (or HATU for difficult couplings)

    • Base: N,N'-Diisopropylethylamine (DIPEA)

  • Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM)

  • Cleavage & Global Deprotection Cocktail:

    • Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) OR

    • TFA/TIS/Water (95:2.5:2.5) for peptides without sensitive residues like Trp, Cys, Met.

  • Precipitation: Cold, peroxide-free diethyl ether

SPPS Workflow Visualization

SPPS_Cycle start Start: Resin Swelling step1 Fmoc Deprotection start->step1 Swell in DMF (30-60 min) end_node End: Cleavage & Purification step step wash wash highlight_step Couple N-Fmoc-5-tert- butoxy-D-norvaline wash_uaa Wash (DMF) highlight_step->wash_uaa Extended Coupling (2-4 hours) wash1 Wash (DMF, DCM) step1->wash1 20% Piperidine/DMF (2 x 10 min) wash1->highlight_step Prepare UAA step2 Amino Acid Coupling wash1->step2 wash2 Wash (DMF) step2->wash2 Fmoc-AA-OH, HBTU, DIPEA in DMF (1-2 hours) wash2->end_node Final Deprotection & Washes wash2->step1 Repeat for next AA wash_uaa->end_node Final Deprotection & Washes wash_uaa->step1 Continue Elongation Positional_Scanning cluster_members Library Members parent Parent Peptide P1-P2-P3-P4 library Positional Scanning Library parent->library Systematic Substitution with D-Nva(OH) p1 D-Nva(OH) P2-P3-P4 library->p1 p2 P1 D-Nva(OH) P3-P4 library->p2 p3 P1-P2 D-Nva(OH) P4 library->p3 p4 P1-P2-P3 D-Nva(OH) library->p4 member member activity Biological Assay sar Structure-Activity Relationship (SAR) Identify positions where D-Nva(OH) enhances or maintains activity. activity->sar Deconvolution p1->activity Screen for Activity p2->activity Screen for Activity p3->activity Screen for Activity p4->activity Screen for Activity

Caption: Workflow for designing and screening a positional scanning peptide library.

Screening and Interpretation

Screening this library against a biological target (e.g., a receptor or enzyme) will yield a structure-activity relationship (SAR) profile. For instance, if the peptide with D-norvaline at position 2 shows significantly higher activity, it suggests that this position is critical for binding and benefits from the specific conformational and chemical properties imparted by the D-amino acid. This data provides a clear vector for designing next-generation libraries or lead candidates.

Conclusion

N-Fmoc-5-tert-butoxy-D-norvaline is a high-impact tool for peptide library design, offering a multi-pronged approach to overcoming the traditional limitations of peptide-based drug candidates. By conferring proteolytic stability, introducing novel structural motifs, and providing a latent hydroxyl functionality, it enables the creation of libraries with enhanced diversity and "drug-like" properties. The detailed protocols and strategic insights provided herein are designed to empower researchers to leverage this versatile building block for the discovery of next-generation peptide therapeutics.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Welch, B. D., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(5), 960-965. [Link]

  • Douat, C., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-258. [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]

  • Pires, D. P., et al. (2023). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES - Peptides. Retrieved March 7, 2024, from [Link]

  • Wang, L., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. AMB Express, 6(1), 107. [Link]

  • Singh, S., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(21), 14357-14421. [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press. [Link]

  • Frederix, P. W., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 15(21), 2140-2148. [Link]

  • Pinilla, C., et al. (2010). Positional Scanning Peptide Libraries for Kinase Substrate Specificity Determinations: Straightforward and Reproducible Synthesis Using Pentafluorophenyl Esters. Journal of Combinatorial Chemistry, 12(5), 656-662. [Link]

  • Zhou, J., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 47(7), 1345-1354. [Link]

  • Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved March 7, 2024, from [Link]

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids?. [Link]

  • ResearchGate. (2023). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. [Link]

  • Pinilla, C., et al. (2009). Positional Scanning Synthetic Combinatorial Libraries for Substrate Profiling. Current Protocols in Protein Science, Chapter 26, Unit 26.11. [Link]

  • FooDB. (2010). Showing Compound Norvaline (FDB005441). [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Wikipedia. (n.d.). Norvaline. Retrieved March 7, 2024, from [Link]

  • Panda, S. S., et al. (2009). An Overview of the Method of Positional Scanning Synthetic Combinatorial Libraries. Indian Journal of Pharmaceutical Sciences, 71(5), 484-489. [Link]

Sources

Application Note: Optimization of tert-Butoxy (tBu) Group Removal and Global Deprotection in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Content Focus: Mechanistic causality, scavenger dynamics, and self-validating protocols for global solid-phase peptide synthesis (SPPS) cleavage.

Executive Summary & Mechanistic Framework

The Fmoc/tBu orthogonal protection strategy is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). In this paradigm, the tert-butoxy (tBu) group is universally employed to protect the reactive side chains of Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Aspartic Acid (Asp), and Glutamic Acid (Glu)[1]. While the temporary Fmoc group is removed via base-catalyzed elimination during chain elongation, the semi-permanent tBu groups—alongside the peptide-resin linker—require global acidolysis for final removal[2].

The Causality of Carbocation Generation

The removal of the tBu group is driven by an acid-catalyzed SN​1 dissociation mechanism. When exposed to high concentrations of Trifluoroacetic Acid (TFA, 80–95%), the oxygen atom of the tBu ether or ester is protonated, leading to the departure of a highly stable tert-butyl carbocation ( tBu+ ) [2].

While the dissociation achieves the desired deprotection, the resulting tBu+ intermediate is a fierce electrophile. If left unmanaged, it will rapidly seek out and alkylate electron-rich nucleophilic side chains within the peptide—specifically the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), the thiol of Cysteine (Cys), and the phenol of Tyrosine (Tyr)[3]. This results in irreversible +56 Da mass adducts that drastically reduce the yield of the target active pharmaceutical ingredient (API)[4].

Mechanism A Peptide-Resin (tBu-Protected) B TFA Acidolysis (80-95%) A->B Cleavage Initiation C Deprotected Peptide B->C Primary Pathway D tert-Butyl Cation (tBu+) Electrophilic Intermediate B->D SN1 Dissociation G Undesired Alkylation (Cys, Met, Trp, Tyr) C->G Nucleophilic Residues E Nucleophilic Scavengers (TIPS, EDT, H2O) D->E Trapped by D->G Unscavenged Attack F Inert Byproducts (e.g., Isobutane, tBuOH) E->F Quenching

Caption: Logical relationship of tBu cation generation and scavenging during TFA cleavage.

Scavenger Dynamics: Controlling Reactive Intermediates

To prevent the catastrophic re-attachment of tBu+ cations, "scavengers" are introduced into the TFA cleavage cocktail. Scavengers are sacrificial nucleophiles designed to outcompete the peptide's native amino acid side chains for the reactive carbocations[1].

As a Senior Application Scientist, I emphasize that scavenger selection is not arbitrary; it is a highly calculated decision based on the specific amino acid sequence of the target peptide.

Table 1: Quantitative & Functional Analysis of Common Scavengers
ScavengerChemical ClassTypical Conc. (v/v)Mechanistic Role & CausalityTarget Reactive Species
TIPS / TIS Silane (Hydride Donor)2.5% – 5.0%Donates a hydride to carbocations, forming inert isobutane. Highly effective and non-odorous alternative to thiols[5]. tBu+ , Trt+
Water ( H2​O ) Oxygen Nucleophile2.5% – 5.0%Hydrates carbocations to form tert-butanol. Essential for accelerating Arg(Pbf) deprotection by quenching sulfonyl electrophiles[2]. tBu+ , Sulfonyl species
EDT Dithiol Nucleophile2.5% – 5.0%Highly reactive soft nucleophile. Outcompetes Cys/Met for alkylating agents, preventing S-tButylation[3]. tBu+ , tBu -cations
Thioanisole Thioether5.0%Acts as a soft nucleophile and mildly accelerates the acidolysis of stubborn protecting groups via push-pull mechanisms[6]. tBu+ , Pbf+
Phenol Aromatic Nucleophile5.0% (w/v)Provides an electron-rich aromatic ring to competitively trap electrophiles, offering specific protection to Tyr and Trp residues[5]. tBu+ , Trt+

Cleavage Cocktail Selection Matrix

The formulation of the cleavage cocktail must be directly mapped to the sequence vulnerabilities of the peptide. Over-scavenging can lead to difficulties in downstream precipitation, while under-scavenging guarantees alkylated impurities.

Table 2: Standard TFA Cleavage Cocktails
Cocktail NameCompositionRatioSequence Characteristics & Indications
Reagent B TFA / TIPS / H2​O 95 : 2.5 : 2.5Standard sequences without Cys, Met, or multiple Trp. The industry standard for general Fmoc-SPPS[5].
Reagent K TFA / Phenol / H2​O / Thioanisole / EDT82.5 : 5 : 5 : 5 : 2.5Complex sequences containing Cys, Met, Trp, and Tyr. Highly effective but malodorous[5][7].
Reagent L TFA / TIPS / H2​O / DTT90 : 5 : 5 : +50mg/mLSequences prone to oxidation; DTT prevents unwanted disulfide bond formation during cleavage[7].

Field Insight: Thioanisole is an excellent scavenger but can cause premature cleavage of Acm (acetamidomethyl) protecting groups on Cysteine[6]. If synthesizing Cys(Acm) peptides for downstream regioselective disulfide pairing, rely strictly on Reagent B.

Standard Operating Procedure: Global Deprotection & Isolation

This protocol outlines a self-validating workflow for the global cleavage of tBu groups and subsequent peptide isolation.

Workflow S1 1. Resin Prep (Wash & Dry) S2 2. Cocktail Addition (Chilled Reagents) S1->S2 S3 3. Cleavage Reaction (1-3 hrs, RT) S2->S3 S4 4. Filtration & Concentration S3->S4 S5 5. Ether Precipitation (Cold MTBE) S4->S5 S6 6. Isolation (Centrifuge & Dry) S5->S6

Caption: Step-by-step experimental workflow for TFA-mediated peptide cleavage and isolation.

Step-by-Step Methodology

Step 1: Resin Preparation (Critical Causality Step)

  • Transfer the fully synthesized peptide-resin to a fritted syringe or reaction vessel.

  • Wash the resin thoroughly with Dichloromethane (DCM) (3 × 5 mL per gram of resin) to remove any trace Dimethylformamide (DMF).

  • Dry the resin completely under a gentle stream of Nitrogen or under vacuum for 30 minutes.

    • Causality: Residual DMF acts as a weak base. If present, it will neutralize the TFA, altering the acidity function and severely retarding the acidolysis of tBu and Pbf groups[5].

Step 2: Cocktail Formulation

  • In a fume hood, prepare the appropriate cleavage cocktail (e.g., Reagent B or Reagent K) based on Table 2.

  • Chill the cocktail to 4°C.

    • Causality: Chilling prevents exothermic degradation of sensitive peptide bonds upon initial contact with the dry resin.

Step 3: Cleavage Reaction

  • Add 10 mL of the chilled cleavage cocktail per 1 gram of dry peptide-resin.

  • Agitate gently at room temperature for 2 to 3 hours[8].

    • Field Insight: Peptides containing multiple Ser(tBu) or Thr(tBu) residues experience steric crowding, which can impede protonation. In these cases, a two-stage cleavage or extending the time to 3 hours is necessary to ensure complete tBu removal[3].

Step 4: Filtration and Concentration

  • Filter the resin through the frit, collecting the filtrate (which now contains the deprotected peptide) into a chemically resistant tube.

  • Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates[7].

  • (Optional) Concentrate the combined filtrates to roughly one-third of their original volume under a gentle stream of Nitrogen to improve precipitation yield.

Step 5: Ether Precipitation (Self-Validating Checkpoint)

  • Add the concentrated filtrate dropwise into 10 volumes of ice-cold Methyl tert-butyl ether (MTBE).

    • Causality: The fully deprotected peptide is highly polar and insoluble in aliphatic ethers. Conversely, the lipophilic scavengers (TIPS, EDT) and the cleaved tBu byproducts (tert-butanol) remain highly soluble in MTBE. The cold temperature minimizes the solubility product of the peptide, forcing it to crash out of solution.

    • Self-Validation Checkpoint: The immediate formation of a white/off-white flocculent precipitate confirms successful cleavage. A lack of precipitate suggests incomplete deprotection (often due to wet resin).

Step 6: Isolation

  • Centrifuge the suspension at 3000 × g for 5 minutes at 4°C.

  • Decant the supernatant carefully.

  • Resuspend the peptide pellet in fresh ice-cold MTBE and centrifuge again. Repeat this wash step twice to thoroughly extract residual scavengers.

  • Dry the final peptide pellet under vacuum or lyophilize from a Water/Acetonitrile mixture.

References

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Organic Process Research & Development (ACS Publications) URL:[Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Peptide Chemistry URL:[Link]

Sources

Application Note: Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis (Fmoc/tBu)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Paradigm of Orthogonality

Solid-Phase Peptide Synthesis (SPPS) demands absolute control over highly reactive functional groups to prevent branching, polymerization, and sequence deletions. The Fmoc/tBu strategy achieves this through an orthogonal protection scheme—a system where two distinct classes of protecting groups are removed by completely independent chemical mechanisms, ensuring that the cleavage conditions for one do not compromise the integrity of the other[1].

As a fundamental upgrade from the historical Boc/Bzl strategy (which relied on repetitive, harsh acid treatments), the Fmoc/tBu approach utilizes mild base-catalyzed reactions for iterative chain elongation, reserving strong acids solely for the final global cleavage[2]. This application note delineates the mechanistic causality, quantitative dynamics, and self-validating protocols required to execute this strategy with high fidelity.

Mechanistic Rationale: Causality in Reagent Selection

To master Fmoc/tBu SPPS, one must understand the exact causality behind the chemical choices:

  • Temporary α -Amino Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group is strictly base-labile[3]. Deprotection is driven by 20% piperidine in DMF. Piperidine serves a dual, causal purpose:

    • Initiation: It acts as a base to abstract the highly acidic proton at the 9-position of the fluorene ring, triggering an E1cb β -elimination that releases carbon dioxide and a highly reactive dibenzofulvene intermediate.

    • Scavenging: It acts as a nucleophile, immediately reacting with the dibenzofulvene to form a stable adduct (3-(9-fluorenylmethyl)piperidine). This prevents the dibenzofulvene from irreversibly re-alkylating the newly liberated α -amine[1].

  • Permanent Side-Chain Protection (tBu/Trt/Pbf): Reactive side chains are protected by tert-butyl (tBu) and related acid-labile groups. These remain completely inert during the basic Fmoc deprotection cycles[4]. They are removed during the final global cleavage using 95% Trifluoroacetic acid (TFA).

  • Carbocation Quenching: Acidolysis of tBu and Pbf groups generates highly electrophilic tert-butyl and sulfonyl carbocations. If unquenched, these will irreversibly alkylate electron-rich residues (e.g., Tryptophan, Tyrosine, Methionine). Therefore, nucleophilic scavengers (like Triisopropylsilane[TIS] and Ethanedithiol [EDT]) are mandatorily included in the TFA cocktail to permanently trap these carbocations, ensuring the integrity of the final product[5].

Workflow Visualization

The following diagram illustrates the cyclical, orthogonal nature of the Fmoc/tBu SPPS workflow, highlighting the logical decision gates that make the system self-validating.

Orthogonal_SPPS Resin Peptide-Resin Complex (Protected) FmocDeprot Fmoc Deprotection (20% Piperidine/DMF) Resin->FmocDeprot Base-labile step Wash1 Wash Cycle (DMF) FmocDeprot->Wash1 Removes Dibenzofulvene Coupling Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Free α-amine Kaiser Kaiser Test Validation Coupling->Kaiser Kaiser->FmocDeprot Pass (Yellow) Next Cycle Kaiser->Coupling Fail (Blue) Recouple Cleavage Global Cleavage (95% TFA + Scavengers) Kaiser->Cleavage Sequence Complete Product Fully Deprotected Free Peptide Cleavage->Product Acid-labile step (tBu/Trt/Pbf removal)

Figure 1: Cyclical workflow of Fmoc/tBu SPPS highlighting orthogonal deprotection and self-validation steps.

Quantitative Cleavage Dynamics

Understanding the distinct kinetic profiles of protecting groups is critical for optimizing cycle times without compromising yield. The table below summarizes the quantitative parameters of the orthogonal groups used in this strategy[3],[4].

Protecting GroupTarget Functional GroupCleavage ReagentCleavage MechanismTypical Cleavage Time
Fmoc α -Amino (N-terminus)20% Piperidine in DMFBase-catalyzed E1cb β -elimination2 × 5–10 min
tBu / OtBu Ser, Thr, Tyr, Asp, Glu95% TFA + ScavengersAcidolysis (t-butyl cation generation)2–3 hours
Boc Lys, Trp95% TFA + ScavengersAcidolysis (t-butyl cation generation)2–3 hours
Trt Asn, Gln, His, Cys1–5% TFA or 95% TFAAcidolysis (Trityl cation generation)1–2 hours
Pbf Arg95% TFA + ScavengersAcidolysis (Sulfonyl cation generation)3–4 hours

Self-Validating Experimental Protocols

A robust protocol must be "self-validating"—meaning it incorporates built-in diagnostic checks that dictate the progression of the synthesis, preventing the compounding of errors.

Protocol 1: Resin Swelling & Iterative Fmoc Deprotection

Causality: Polystyrene and PEG-based resins exist as collapsed matrices in their dry state. Swelling in a non-polar/polar aprotic solvent expands the polymer network, maximizing the diffusion of reagents to the active sites.

  • Swelling: Weigh the desired amount of Fmoc-AA-Resin into a fritted reaction vessel. Add Dichloromethane (DCM) (10 mL/g of resin) and agitate for 15 minutes. Drain, then repeat with N,N-Dimethylformamide (DMF) for 15 minutes. Drain.

  • Deprotection: Add 20% Piperidine in DMF (v/v) to the resin. Agitate for 5 minutes. Drain.

  • Repeat Deprotection: Add a fresh solution of 20% Piperidine in DMF and agitate for an additional 10 minutes. (Note: The two-step treatment ensures complete removal of the Fmoc group and exhaustive scavenging of dibenzofulvene).

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine, which would otherwise neutralize the acidic coupling reagents in the next step[3].

Protocol 2: Amino Acid Coupling & In-Process Kaiser Validation

Causality: Carboxylic acids must be converted to highly reactive esters (using activators like DIC/Oxyma or HBTU/DIPEA) to undergo nucleophilic attack by the resin-bound amine.

  • Activation: In a separate vial, dissolve 3–5 equivalents of the incoming Fmoc-Amino Acid and the coupling reagent (e.g., DIC/Oxyma) in a minimum volume of DMF. Allow 3 minutes for pre-activation.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 45–60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 × 1 minute).

  • Self-Validation (Kaiser Test): Extract a few resin beads and transfer them to a glass tube. Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions. Heat at 100°C for 3 minutes.

    • Yellow/Colorless Beads (Pass): Indicates >99% coupling efficiency (no free primary amines). Proceed to the next Fmoc deprotection cycle.

    • Blue/Purple Beads (Fail): Indicates incomplete coupling. Do not proceed. Perform a second coupling cycle with fresh reagents to prevent deletion sequences.

Protocol 3: Global Cleavage & Carbocation Scavenging

Causality: The cleavage cocktail must be tailored to the specific side-chain protecting groups present in the sequence to prevent irreversible alkylation[5].

  • Cocktail Preparation: For a standard peptide, prepare "Reagent K": 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT. (If the peptide lacks Cys and Met, a simpler cocktail of 95% TFA, 2.5% TIS, and 2.5% Water is preferred to avoid the noxious odor of EDT).

  • Cleavage: Add the cocktail to the dry resin (10 mL/g) and agitate for 2 to 3 hours at room temperature.

  • Filtration: Filter the cleavage solution into a centrifuge tube containing cold diethyl ether (10 volumes of ether per volume of TFA). The fully deprotected peptide will instantly precipitate.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether, wash the peptide pellet twice more with cold ether, and dry under a gentle stream of nitrogen. Lyophilize the resulting powder.

Field-Proven Troubleshooting

  • Aspartimide Formation: During the basic Fmoc deprotection steps, sequences containing Asp-Gly or Asp-Ser are highly prone to base-catalyzed ring closure, forming an aspartimide intermediate that leads to α / β -peptide mixtures[1].

    • Mitigation: Add 0.1 M HOBt or 5% formic acid to the piperidine deprotection solution to suppress the ionization of the amide backbone, or utilize Dmab/Hmb backbone protection strategies.

  • Diketopiperazine (DKP) Formation: At the dipeptide stage (especially when the C-terminal residue is Proline or Glycine), the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP[3].

    • Mitigation: Use highly sterically hindered trityl resins (e.g., 2-CTC resin) or perform the Fmoc deprotection of the second amino acid using a shorter time frame and immediately adding the pre-activated third amino acid.

References[5] Coin, I., Beyermann, M., & Bienert, M. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Springer Nature Experiments. URL: https://www.nature.com/articles/nprot.2007.102[1] Behrendt, R., White, P., & Offer, J. "Advances in Fmoc solid‐phase peptide synthesis." PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4535515/[2] Al Musaimi, O., de la Torre, B. G., & Albericio, F. "Greening Fmoc/tBu Solid-Phase Peptide Synthesis." Digital CSIC. URL: https://digital.csic.es/handle/10261/214436[3] Benchchem Editorial Team. "An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)." Benchchem. URL: https://www.benchchem.com/guide/fmoc-solid-phase-peptide-synthesis[4] Isidro-Llobet, A., Alvarez, M., & Albericio, F. "Amino Acid-Protecting Groups." Chemical Reviews - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cr800319g

Sources

Troubleshooting & Optimization

Technical Support Center: N-Fmoc-5-tert-butoxy-D-norvaline in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Aggregation and Difficult Couplings

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) focusing on the unique challenges presented by N-Fmoc-5-tert-butoxy-D-norvaline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential aggregation issues during the synthesis of peptides incorporating this amino acid derivative.

Introduction: Understanding the Challenge

N-Fmoc-5-tert-butoxy-D-norvaline is a non-proteinogenic amino acid derivative utilized in the synthesis of novel peptides. Norvaline, an isomer of valine, possesses a linear, hydrophobic side chain.[1] The combination of the D-configuration, the hydrophobicity of the norvaline side chain, and the bulky tert-butoxy protecting group can contribute to the formation of "difficult sequences" during SPPS. These sequences are prone to on-resin aggregation, primarily through the formation of intermolecular β-sheet structures.[2][3][4] This aggregation can lead to poor solvation of the growing peptide chains, resulting in incomplete Fmoc deprotection and coupling reactions, ultimately causing low yields and deletion sequences.[3][5][6]

This guide provides a structured approach to identifying, troubleshooting, and preventing aggregation issues associated with the incorporation of N-Fmoc-5-tert-butoxy-D-norvaline.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of N-Fmoc-5-tert-butoxy-D-norvaline in SPPS.

Q1: Why is my peptide synthesis failing after incorporating N-Fmoc-5-tert-butoxy-D-norvaline?

A1: Failure after incorporating this residue often points to on-resin aggregation. The hydrophobic nature of the norvaline side chain can promote the formation of secondary structures, like β-sheets, between peptide chains.[3][4][5] This aggregation can physically block reactive sites, hindering subsequent deprotection and coupling steps.[3] You might observe a shrinking of the resin bed or a change in its swelling properties.[7]

Q2: What are the initial signs of aggregation during SPPS?

A2: Early indicators of aggregation include:

  • Visual Cues: The resin may appear clumped or fail to swell properly in the solvent.[5]

  • Incomplete Fmoc Deprotection: A positive Kaiser test (or other ninhydrin-based test) after the deprotection step indicates incomplete removal of the Fmoc group.

  • Slow or Incomplete Coupling: A positive Kaiser test after a coupling step suggests that the incoming amino acid has not been successfully coupled to all available N-termini.

  • Continuous Flow SPPS: In automated synthesizers, you may observe a broadening and flattening of the UV deprotection peak, which is a classic sign of aggregation.[8]

Q3: Can I predict if my sequence containing N-Fmoc-5-tert-butoxy-D-norvaline will aggregate?

A3: While not always perfectly predictable, certain factors increase the likelihood of aggregation. Sequences with a high content of hydrophobic residues, particularly β-branched amino acids like valine (and its isomer norvaline), are more prone to aggregation.[6][9] Several online tools can predict aggregation propensity based on the peptide sequence, which can be a useful first step in identifying high-risk regions.

Q4: Are there any "quick fixes" I can try if I suspect aggregation?

A4: For immediate troubleshooting, you can try the following:

  • Extended Reaction Times: Increase the duration of both the deprotection and coupling steps.

  • Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion.

  • Solvent Change: Switching from DMF to NMP, or adding a small percentage of DMSO, can sometimes improve solvation and disrupt aggregates.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming aggregation when incorporating N-Fmoc-5-tert-butoxy-D-norvaline.

Guide 1: Optimizing Synthesis Conditions

Before resorting to more advanced techniques, optimizing your standard SPPS protocol can often resolve minor aggregation issues.

1.1. Resin Selection and Loading:

  • Low-Loading Resins: Utilizing a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.[2]

  • High-Swelling Resins: Resins with polyethylene glycol (PEG) linkers (e.g., TentaGel, NovaSyn® TG) exhibit excellent swelling properties in a variety of solvents, which can help to solvate difficult sequences more effectively.[10]

1.2. Temperature Modification:

  • Elevated Temperatures: Performing the coupling and deprotection steps at a higher temperature (e.g., 40-60°C) can help to disrupt secondary structures and improve reaction kinetics.[5] Microwave-assisted SPPS is a particularly effective method for applying heat.[9] However, be mindful that elevated temperatures can increase the risk of side reactions like aspartimide formation.[11]

Guide 2: Chemical Intervention Strategies

When optimization of standard conditions is insufficient, the use of chemical additives or backbone modifications is recommended.

2.1. Chaotropic Agents:

Chaotropic salts disrupt the hydrogen-bonding networks that stabilize β-sheet structures.[2]

  • Protocol for Using Chaotropic Agents:

    • Prepare a 0.4-0.8 M solution of LiCl or NaClO₄ in DMF or NMP.[2][10]

    • Before the coupling step, wash the resin with this solution.

    • Alternatively, the chaotropic salt can be added directly to the coupling reaction mixture.

    • Ensure thorough washing of the resin with DMF after the coupling step to remove residual salts.

Table 1: Comparison of Common Chaotropic Agents

Chaotropic AgentTypical ConcentrationAdvantagesDisadvantages
Lithium Chloride (LiCl)0.4 - 0.8 MEffective at disrupting aggregates.Can be corrosive to some synthesizer components.
Sodium Perchlorate (NaClO₄)0.4 - 0.8 MHighly effective.Potential for side reactions if not thoroughly removed.
Potassium Thiocyanate (KSCN)0.4 M - 4 MStrong chaotrope.Can be more difficult to wash away completely.

2.2. Pseudoproline Dipeptides:

Pseudoproline dipeptides are one of the most effective tools for preventing aggregation.[12][13][14] They are dipeptides where a serine or threonine residue is reversibly protected as an oxazolidine ring. This ring introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of β-sheets.[12][13] The native peptide sequence is regenerated during the final TFA cleavage.[13][15]

  • When to Use: If your sequence contains a Ser or Thr residue near the N-Fmoc-5-tert-butoxy-D-norvaline, you can substitute the Xaa-Ser/Thr dipeptide with the corresponding pseudoproline dipeptide.

  • Workflow for Incorporating a Pseudoproline Dipeptide:

    G start Identify Xaa-Ser/Thr in sequence substitute Substitute with Fmoc-Xaa-Ser/Thr(ΨPro)-OH start->substitute couple Couple using standard SPPS protocol substitute->couple continue_synthesis Continue SPPS couple->continue_synthesis cleave Final TFA Cleavage continue_synthesis->cleave native Native peptide sequence regenerated cleave->native

    Caption: Workflow for pseudoproline dipeptide incorporation.

Guide 3: On-Resin Monitoring of Aggregation

Proactive monitoring allows for the timely implementation of troubleshooting strategies.

3.1. The Kaiser Test:

The Kaiser test is a qualitative colorimetric assay used to detect the presence of primary amines.

  • Application in SPPS:

    • Post-Deprotection: A small sample of resin should turn a deep blue, indicating the presence of a free N-terminal amine. A yellow or faint blue color suggests incomplete Fmoc removal.

    • Post-Coupling: The resin beads should remain yellow, indicating the absence of free primary amines and thus a complete coupling reaction. A blue color signifies incomplete coupling.

3.2. Monitoring Resin Swelling:

A simple yet effective method is to visually inspect the resin bed volume after each solvent wash. A noticeable decrease in swelling is a strong indicator of peptide chain aggregation and collapse of the resin matrix.[7]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key troubleshooting experiments.

Protocol 1: Double Coupling Protocol

This protocol is recommended when a Kaiser test indicates incomplete coupling after a standard coupling time.

  • After the initial coupling reaction, drain the reaction vessel.

  • Wash the resin three times with DMF.

  • Prepare a fresh solution of the activated amino acid as you did for the initial coupling.

  • Add the fresh coupling solution to the resin.

  • Allow the reaction to proceed for the same duration as the initial coupling.

  • Drain the reaction vessel and wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completeness of the coupling.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

  • Reagent Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (5 equivalents) in a minimal volume of DMF.

  • Activation: Add DIPEA (10 equivalents) to the reagent mixture and mix well.

  • Coupling: Immediately add the activated pseudoproline dipeptide solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Confirmation: Wash the resin and perform a Kaiser test to ensure the reaction has gone to completion.

Part 4: Visualization of Key Concepts

Diagram 1: The Mechanism of On-Resin Aggregation

G cluster_0 Ideal SPPS: Solvated Peptides cluster_1 Aggregated State: β-Sheet Formation p1 Peptide 1 resin Resin Bead p1->resin p2 Peptide 2 p2->resin p3 Peptide 3 p3->resin a1 Peptide 1 a2 Peptide 2 a1->a2 resin_agg Resin Bead a1->resin_agg a3 Peptide 3 a2->a3 a2->resin_agg a3->resin_agg

Caption: Comparison of ideal and aggregated states in SPPS.

Diagram 2: Troubleshooting Workflow for Aggregation

G start Suspicion of Aggregation (e.g., positive Kaiser test) q1 Is this the first sign of trouble? start->q1 action1 Implement 'Quick Fixes': - Extend reaction times - Double couple q1->action1 Yes action2 Optimize Synthesis Conditions: - Lower resin loading - Use high-swelling resin - Increase temperature q1->action2 No, problem persists q2 Problem Resolved? action1->q2 q2->action2 No success Continue Synthesis q2->success Yes q3 Problem Resolved? action2->q3 action3 Implement Chemical Intervention: - Add chaotropic agents (LiCl) - Redesign synthesis with  Pseudoproline Dipeptides q3->action3 No q3->success Yes action3->success failure Consult with a Peptide Synthesis Specialist

Caption: A stepwise guide to troubleshooting aggregation.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Pseudoproline. Retrieved from [Link]

  • Novabiochem. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [Link]

  • Beyermann, M., & El-Dahshan, A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3233–3243. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Journal of the American Chemical Society, 130(41), 7358–7364. [Link]

  • Wade, J. D., & Tickler, A. K. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. International Journal of Peptide Research and Therapeutics, 13(1-2), 3–12. [Link]

  • Peptalyzer. (n.d.). Peptide Secondary Structure Prediction: Aggregation Risks. Retrieved from [Link]

  • van der Es, D., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(1), 183-191. [Link]

  • LifeTein. (2025). Unusual Amino Acids: Norvaline. Retrieved from [Link]

  • Bedford, J., et al. (1994). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 44(1), 25-31. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757–769. [Link]

  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). Retrieved from [Link]

  • Guichard, G., et al. (2008). Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 85, 130-141. [Link]

  • Google Patents. (2015). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Jackson, R. F. W., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 4-6. [Link]

  • FooDB. (2010). Showing Compound Norvaline (FDB005441). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of D-Nva(tBu)-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the formulation challenges associated with unnatural amino acids. Incorporating 5-tert-butoxy-D-norvaline (D-Nva(tBu)) into a peptide sequence is an excellent strategy for enhancing proteolytic stability and tuning receptor binding affinities. However, its bulky, highly lipophilic tert-butyl ether group drastically alters the peptide's hydration shell. This typically leads to severe hydrophobic aggregation and poor aqueous solubility [1].

This guide provides a mechanistic, self-validating approach to solubilizing these challenging sequences without compromising their structural integrity or interfering with your downstream biological assays.

Diagnostic Workflow for Hydrophobic Peptides

Before attempting any solubilization, it is critical to follow a logical, step-wise approach to prevent irreversible aggregation.

G N1 Lyophilized D-Nva(tBu) Peptide N2 Attempt Aqueous Solubilization (Sterile Water / Buffer) N1->N2 N3 Assess Peptide Net Charge (pI) N2->N3 Insoluble N9 Soluble, Assay-Ready Peptide N2->N9 Soluble N4 Adjust pH (10% AcOH or NH4OH) N3->N4 Highly Charged N5 Dissolve in 100% DMSO or DMF N3->N5 Neutral / Hydrophobic N4->N5 Insoluble N4->N9 Soluble N6 Dilute into Aqueous Assay Buffer N5->N6 N7 Precipitation Observed? N6->N7 N8 Add HP-β-CD or Tween-20 to Receiving Buffer N7->N8 Yes N7->N9 No N8->N6 Retry Dilution

Decision-making workflow for solubilizing aggregation-prone D-Nva(tBu) peptides.

Troubleshooting Guides & FAQs

Q1: Why does the addition of a single D-Nva(tBu) residue cause my previously soluble peptide to precipitate? The Causality: The tert-butyl (tBu) group is a massive, non-polar moiety. When introduced to an aqueous environment, water molecules are forced to form a highly ordered clathrate cage around the tBu group, incurring a massive entropic penalty. To minimize this unfavorable state, the hydrophobic tBu groups of adjacent peptide molecules self-associate, driving intermolecular aggregation and subsequent precipitation [1]. Furthermore, the D-stereochemistry can disrupt native secondary structures, exposing other hydrophobic patches that were previously buried.

Q2: I need to use this peptide in a cell-based assay. What is the best initial solvent strategy? The Causality: Never start with water or aqueous buffers for peptides containing highly hydrophobic unnatural amino acids unless the sequence has a high net charge (>+2 or <-2). Begin by dissolving the lyophilized powder in 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a highly concentrated stock (e.g., 10-20 mg/mL) [2]. These polar aprotic solvents effectively solvate the lipophilic tBu group while disrupting intermolecular hydrogen bonds. Once fully dissolved, slowly titrate this stock into your aqueous assay buffer. Keep the final organic solvent concentration below 0.5-1% to prevent cytotoxicity in cell-based assays [4].

Q3: My peptide dissolves perfectly in DMSO but crashes out immediately upon dilution into PBS. How can I prevent this? The Causality: This is the classic "solvent shock" phenomenon. The peptide has exceeded its thermodynamic solubility limit in the final aqueous mixture. To troubleshoot this, you must alter the receiving environment:

  • Carrier Molecules: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin can encapsulate the bulky tBu group, thermodynamically shielding it from the aqueous environment while the hydrophilic exterior maintains bulk solubility.

  • Surfactants: Introduce a non-ionic surfactant like 0.01-0.1% Tween-20 into your aqueous receiving buffer prior to adding the DMSO stock. This lowers the surface tension and provides micellar encapsulation for the hydrophobic residues [3].

Q4: Are there specific handling precautions for D-Nva(tBu) peptides during storage? The Causality: Yes. Because of their high propensity to aggregate, these peptides can form irreversible β-sheet aggregates during repeated freeze-thaw cycles. Always aliquot your concentrated DMSO stocks into single-use vials and store them at -80°C. If you must store the peptide in its lyophilized form, keep it in a tightly sealed desiccator, as moisture absorption can trigger premature micro-aggregation [2].

Quantitative Solubilization Data

Selecting the right additive or solvent is critical. The table below summarizes the physicochemical properties and recommended limits for solubilizing agents compatible with D-Nva(tBu) peptides.

Solvent / AdditiveDielectric Constant (ε)Recommended Max Final Conc.Mechanism of Action / Causality
DMSO 46.7< 1.0% (Cell Assays)Solvates the lipophilic tBu group; disrupts inter-peptide H-bonds.
DMF 36.7< 0.5% (Cell Assays)Alternative to DMSO for peptides containing oxidation-prone Cys/Met residues.
Tween-20 N/A0.01% - 0.1%Provides micellar encapsulation of hydrophobic residues, preventing self-association.
HP-β-CD N/A5.0% - 10.0%Steric shielding via host-guest inclusion complexation of the tBu moiety.
Acetic Acid 6.210.0% - 30.0%Protonates basic residues, maximizing charge repulsion between peptide monomers.

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . You must verify the success of the solubilization at the specified checkpoints rather than assuming the peptide is in solution.

Protocol 1: Co-Solvent Solubilization with Sonication

Use this protocol for standard biochemical assays where trace amounts of organic solvents are tolerated.

  • Equilibration: Bring the lyophilized D-Nva(tBu) peptide to room temperature in a desiccator for 30 minutes. Causality: Prevents atmospheric condensation from introducing localized water droplets, which trigger immediate aggregation.

  • Initial Solubilization: Add a minimal volume of 100% DMSO to achieve a stock concentration of 10 mg/mL. Vortex vigorously for 60 seconds [4].

  • Sonication: Sonicate the vial in a water bath for 3 cycles of 10 seconds, chilling on ice between cycles. Causality: Sonication provides the mechanical shear force required to break apart pre-formed hydrophobic aggregates, while the ice bath prevents thermal degradation.

  • Dilution: Slowly add the DMSO stock dropwise to your aqueous assay buffer while vortexing the receiving tube continuously. Causality: Rapid dispersion prevents localized high concentrations of the peptide, minimizing the chance of nucleation.

  • Validation Checkpoint: Centrifuge the final diluted solution at 10,000 x g for 5 minutes. Measure the concentration of the supernatant using a NanoDrop (A280, if Tyr/Trp are present) or a BCA assay. Self-Validation: If the measured concentration matches your theoretical yield, the solubilization is successful. If it drops significantly, micro-aggregation has occurred, and you must proceed to Protocol 2.

Protocol 2: Cyclodextrin (HP-β-CD) Complexation

Use this protocol when solvent dilution fails (solvent shock) or when organic solvents are strictly prohibited in your downstream assay.

  • Prepare Carrier Buffer: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard aqueous assay buffer to a final concentration of 5% (w/v).

  • Peptide Stock: Dissolve the peptide in a minimal volume of DMF (preferred over DMSO if the peptide contains Met/Cys to prevent oxidation) [5].

  • Encapsulation: Inject the peptide stock into the HP-β-CD buffer under continuous magnetic stirring. Causality: The hydrophobic cavity of HP-β-CD rapidly forms an inclusion complex with the bulky tert-butyl group of D-Nva(tBu), thermodynamically shielding it from water.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the final solution. Self-Validation: The absence of large colloidal particles (>100 nm) validates that the peptide is successfully complexed and maintained in a monomeric-equivalent state.

References

  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. bioRxiv. Available at:[Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis. GenScript. Available at:[Link]

Kaiser test failure after N-Fmoc-5-tert-butoxy-D-norvaline coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kaiser Test Failure After N-Fmoc-5-tert-butoxy-D-norvaline Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve incomplete acylation during Solid-Phase Peptide Synthesis (SPPS). A failed coupling step with a bulky, non-natural amino acid like N-Fmoc-5-tert-butoxy-D-norvaline requires a mechanistic understanding of both the assay and the reaction kinetics to correct.

Part 1: Mechanistic FAQs (Understanding the Failure)

Q1: What does a "failed" Kaiser test mechanically indicate in this context? A positive Kaiser test (also known as the ninhydrin test) yields an intense blue or purple color on the resin beads and in the solution[1]. Mechanistically, this indicates that the nucleophilic primary amines on your growing peptide chain have not fully reacted with the incoming N-Fmoc-5-tert-butoxy-D-norvaline[2]. The free amines undergo a condensation reaction with ninhydrin at elevated temperatures to form a conjugated chromophore known as Ruhemann's purple[3]. A successful, complete coupling would leave no free amines, resulting in a negative (yellow/colorless) test[3].

Q2: Why is N-Fmoc-5-tert-butoxy-D-norvaline specifically prone to incomplete coupling? Coupling this specific residue introduces a "perfect storm" of kinetic barriers:

  • Steric Hindrance: While norvaline is a linear aliphatic chain, the addition of a bulky 5-tert-butoxy ether group at the delta-carbon creates a dense, hydrophobic microenvironment that sterically shields the activated carboxylate from the resin-bound amine[4].

  • Stereochemical Mismatch: If you are coupling this D-amino acid onto a growing chain of natural L-amino acids, the transition state of the acylation reaction faces severe steric clashes compared to standard L-L couplings.

  • On-Resin Aggregation: The highly hydrophobic nature of both the Fmoc protecting group and the tert-butoxy side chain promotes inter-chain hydrogen bonding. This can cause the peptide to fold into secondary structures (like β -sheets) on the resin, burying the reactive N-terminus and making it physically inaccessible to the coupling reagents[1].

Part 2: Troubleshooting Workflow

When standard carbodiimide (e.g., DIC/HOBt) coupling fails for a hindered D-amino acid, you must escalate the potency of your activation chemistry. Follow the decision tree below.

Workflow Start Positive Kaiser Test (Blue Beads) Step1 Double Coupling (HATU / DIPEA) Start->Step1 Check1 Repeat Kaiser Test Step1->Check1 Success1 Negative (Yellow) Proceed to Deprotection Check1->Success1 Complete Fail1 Positive (Blue) Persistent Unreacted Amines Check1->Fail1 Incomplete Step2 Optimize Conditions (Heat to 50°C or use COMU) Fail1->Step2 Check2 Repeat Kaiser Test Step2->Check2 Success2 Negative (Yellow) Proceed to Deprotection Check2->Success2 Complete Fail2 Positive (Blue) Irreversible Hindrance Check2->Fail2 Incomplete Step3 Capping (Ac2O / Pyridine) Prevent Deletion Sequences Fail2->Step3

Workflow for resolving incomplete coupling of sterically hindered Fmoc-D-amino acids.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be self-validating. Do not assume reagents are active; prove it through controlled execution.

Protocol A: The Self-Validating Kaiser Test

Causality Focus: Residual basic solvents can cause premature Fmoc deprotection during heating, leading to false positives[1]. Proper washing is critical.

  • Sampling: Extract approximately 10–15 resin beads from the reaction vessel[1].

  • Washing: Wash the beads thoroughly 3 times with Ethanol. Why? This removes residual DMF and basic reagents (like piperidine or DIPEA) that interfere with the assay[5].

  • Reagent Addition: Transfer beads to a glass tube. Add 2-3 drops each of:

    • Solution A: 6% Ninhydrin in ethanol[3].

    • Solution B: 80% Phenol in ethanol[3].

    • Solution C: 0.001 M KCN in pyridine[3].

  • Heating: Heat the tube at 120°C for exactly 5 minutes[3].

  • Self-Validation (Controls): Always run a known free-amine resin (Positive Control) and a fully protected resin (Negative Control) alongside your sample. If the negative control turns blue, your pyridine (Solution C) has degraded and is causing background Fmoc cleavage[2].

Protocol B: High-Efficiency Double Coupling (HATU/HOAt Mechanism)

Causality Focus: Standard DIC/HOBt chemistry lacks the activation energy required for bulky D-amino acids[4]. HATU generates a highly reactive 7-azabenzotriazole active ester that accelerates acylation via a neighboring group effect.

  • Stoichiometry Preparation: Weigh out 4.0 equivalents of N-Fmoc-5-tert-butoxy-D-norvaline.

  • Reagent Limitation: Weigh out 3.9 equivalents of HATU. Why 3.9 eq? Keeping the uronium coupling reagent slightly sub-stoichiometric to the amino acid prevents excess HATU from reacting directly with the N-terminus of your peptide, which would cause irreversible guanidinylation and terminate chain growth[4].

  • Pre-Activation: Dissolve the amino acid and HATU in minimal DMF. Add 8.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Vortex for 1-2 minutes to pre-activate the carboxylic acid[4].

  • Coupling: Add the activated mixture to the drained resin. Allow the reaction to proceed for 2 to 4 hours at room temperature (or elevate to 50°C if aggregation is suspected)[4].

  • Wash & Verify: Drain, wash thoroughly with DMF (5x), and repeat Protocol A[4].

Part 4: Reagent Efficacy Data

To guide your troubleshooting, the following table summarizes the quantitative performance profiles of common coupling reagents when dealing with bulky, non-natural residues.

Coupling ReagentActivation MechanismEpimerization RiskEfficacy for Bulky D-ResiduesRecommended Use Case
DIC / HOBt CarbodiimideLowLowStandard, unhindered L-L couplings[6].
HBTU / DIPEA AminiumModerateModerateRoutine automated SPPS[7].
HATU / DIPEA Uronium / Aminium (HOAt-based)LowVery High Gold standard for sterically hindered, Pro-Pro, or D-amino acids[4].
COMU / DIPEA Uronium (Oxyma-based)Very LowVery High Highly hindered couplings requiring safer, non-explosive byproducts[4].

Note: If HATU or COMU fails after a double coupling, the steric hindrance is likely irreversible under standard conditions. You must perform a capping step using Acetic Anhydride ( Ac2​O ) and Pyridine to permanently block the unreacted amines, preventing the formation of difficult-to-purify deletion sequences[2].

Part 5: References
  • RSC Advances. "Solid-phase peptide synthesis." Digital CSIC. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Peptides: D-Norvaline vs. L-Norvaline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Peptide Therapeutics

In the realm of peptide and protein biochemistry, nature exhibits a profound preference for L-amino acids, the levorotatory enantiomers that form the fundamental building blocks of life.[1] Consequently, biological systems—from the ribosomal machinery of protein synthesis to the active sites of enzymes and receptors—are exquisitely stereospecific, primarily recognizing and processing L-forms.[2][3] While this homogeneity is essential for biological function, it presents a significant hurdle for peptide-based drug development. Peptides composed entirely of L-amino acids are often susceptible to rapid degradation by endogenous proteases, severely limiting their therapeutic half-life and bioavailability.[4][5]

This guide provides an in-depth comparison of the biological activities of peptides incorporating D-norvaline versus its natural counterpart, L-norvaline. The strategic substitution of an L-amino acid with its D-enantiomer, or "mirror image," is a cornerstone of modern medicinal chemistry, offering a powerful method to modulate a peptide's stability, conformation, and pharmacological profile.[2][6] We will explore the fundamental differences imparted by this single stereochemical inversion, supported by experimental frameworks and data-driven insights to inform rational peptide drug design.

The Norvaline Isomers: A Structural Overview

Norvaline (Nva) is a non-proteinogenic amino acid isomeric with valine, possessing a linear five-carbon side chain.[7][8] This differentiates it from the branched-chain structure of valine.[7] Like other amino acids (except glycine), norvaline is chiral and exists as two enantiomers: D-norvaline and L-norvaline.[9] While structurally similar, their spatial arrangements are non-superimposable mirror images, a critical distinction that dictates their interaction with the chiral environment of a biological system.[9]

Comparative Analysis of Biological Activity

The decision to incorporate D- or L-norvaline into a peptide sequence has profound and divergent consequences for its biological activity.

Proteolytic Stability: The D-Amino Acid Shield

The most significant and predictable advantage of substituting L-norvaline with D-norvaline is a dramatic increase in resistance to enzymatic degradation.[1][5]

  • Mechanism of Resistance : Endogenous proteases have active sites that are stereochemically configured to recognize and bind L-amino acid residues.[6][10] The introduction of a D-norvaline residue creates a "steric shield." The altered stereochemistry at the α-carbon prevents the peptide from fitting correctly into the enzyme's active site, thus inhibiting cleavage of adjacent peptide bonds.[5][6]

  • Experimental Evidence : Numerous studies have demonstrated that peptides containing D-amino acids exhibit significantly longer half-lives in the presence of serum, plasma, or specific proteases like trypsin and chymotrypsin compared to their all-L counterparts.[1] While L-peptides can be degraded within minutes, D-amino acid-containing analogs can remain stable for hours or even days.[1][11]

Table 1: Predicted Comparative Stability of a Hypothetical Peptide (H-Ala-X-Phe-Gly-OH)

ParameterPeptide with L-Norvaline (X = L-Nva)Peptide with D-Norvaline (X = D-Nva)Rationale
Half-life in Human Serum < 10 minutes> 12 hoursD-Nva provides steric hindrance against serum proteases.[1][5]
Degradation by Trypsin HighNegligibleTrypsin specifically cleaves at the C-terminus of L-Lys and L-Arg, but its general proteolytic activity is hindered by D-isomers in the peptide backbone.[12]
Degradation by Proteinase K CompleteSignificantly ReducedProteinase K is a broad-spectrum serine protease, but its efficacy is substantially lowered against peptides with D-amino acid substitutions.[1][13]
Receptor Binding and Pharmacodynamics

While enhancing stability, the substitution of L-norvaline with D-norvaline can have unpredictable effects on the peptide's interaction with its biological target. This is because receptor binding is critically dependent on the peptide's three-dimensional conformation.[2][6]

  • Conformational Changes : Introducing a D-amino acid can alter the local backbone torsion angles, potentially disrupting secondary structures like α-helices or β-sheets that are essential for receptor recognition.[11][14] Molecular dynamics simulations have shown that norvaline misincorporation can have a significant destabilizing effect on β-sheet structures.[8][15]

  • Potential Outcomes :

    • Reduced or Abolished Activity : The most common outcome is a loss of binding affinity due to a conformational mismatch with the receptor's binding pocket.[2]

    • Maintained Activity : In some cases, if the substituted residue is not in a critical binding region, the overall conformation may be preserved enough to retain biological activity. This combines the benefit of high stability with the desired therapeutic action.

    • Enhanced Activity : Rarely, the conformational change induced by the D-amino acid may result in a more favorable interaction with the target, leading to increased binding affinity or efficacy.[2]

Special Pharmacodynamic Considerations for L-Norvaline

Unlike its D-enantiomer, L-norvaline possesses intrinsic biological activity as an inhibitor of the enzyme arginase.[7][16] Arginase metabolizes L-arginine to urea and ornithine.[7] By inhibiting this enzyme, L-norvaline increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO).[7]

This activity has been leveraged in therapeutic contexts, including:

  • Neuroprotection : In mouse models of Alzheimer's disease, L-norvaline treatment has been shown to reverse cognitive decline, reduce β-amyloidosis, and alleviate microgliosis.[16][17]

  • Cardiovascular Health : By enhancing NO production, L-norvaline can promote vasodilation and improve blood flow.[7][18]

When designing a peptide with L-norvaline, researchers must consider whether this inherent arginase-inhibiting activity is a desired synergistic effect or a potential off-target liability. Peptides containing D-norvaline would not be expected to exhibit this effect.

cluster_L_Norvaline L-Norvaline Pathway L_Nva L-Norvaline Peptide Arginase Arginase L_Nva->Arginase Inhibits Urea Urea & Ornithine Arginase->Urea L_Arg L-Arginine L_Arg->Arginase NOS Nitric Oxide Synthase (NOS) L_Arg->NOS NO Nitric Oxide (NO) NOS->NO Effects Vasodilation, Neuroprotection NO->Effects

Caption: L-Norvaline's intrinsic activity as an arginase inhibitor.

Experimental Design and Methodologies

To empirically determine the differences between D- and L-norvaline containing peptides, a series of well-defined experiments are necessary.

Experimental Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Comparative Analysis SPPS 1. Solid-Phase Peptide Synthesis (SPPS) HPLC 2. HPLC Purification SPPS->HPLC MS 3. Mass Spectrometry (MS) Verification HPLC->MS Stability 4. Proteolytic Stability Assay MS->Stability Binding 5. Receptor Binding Assay Stability->Binding Activity 6. In Vitro/In Vivo Functional Assays Binding->Activity

Caption: Workflow for comparing D-Nva and L-Nva peptide analogs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a peptide using Fmoc-based chemistry, adaptable for both D- and L-norvaline.[19]

  • Resin Preparation : Start with a suitable solid support resin (e.g., Rink Amide for C-terminal amides). Swell the resin in a solvent like dimethylformamide (DMF) for 30 minutes in a reaction vessel.[19]

  • First Amino Acid Coupling : Couple the C-terminal amino acid (e.g., Fmoc-Gly-OH) to the resin using an activating agent (e.g., HBTU/DIPEA) in DMF. Allow to react for 2 hours.

  • Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Norvaline Coupling : For the next cycle, couple either Fmoc-D-Nva-OH or Fmoc-L-Nva-OH . Dissolve the protected amino acid and activating agent in DMF and add to the resin. Agitate for 1-2 hours.[19] A successful coupling can be verified with a ninhydrin test.

  • Iterative Cycles : Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection : Once the sequence is complete, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[20]

  • Peptide Precipitation : Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and dry under vacuum.[19]

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[21]

  • Verification : Confirm the mass and purity of the final peptide using mass spectrometry (e.g., ESI-MS).

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol compares the stability of the synthesized peptide analogs in the presence of a protease.[1]

  • Peptide Preparation : Prepare 1 mg/mL stock solutions of the purified L-Nva and D-Nva peptides in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Enzyme Preparation : Prepare a solution of a relevant protease (e.g., human serum, trypsin, or chymotrypsin) in the same buffer. The concentration should be physiologically relevant or standardized for comparison.

  • Incubation : In separate microcentrifuge tubes, mix the peptide solution with the enzyme solution at a defined ratio (e.g., 100:1 substrate-to-enzyme). Prepare a control for each peptide with buffer instead of the enzyme solution. Incubate all tubes at 37°C.

  • Time-Course Sampling : At various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), take an aliquot from each reaction tube.

  • Quenching : Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent (e.g., 10% TFA) or by heat inactivation.

  • Analysis : Analyze the samples by RP-HPLC. The amount of intact peptide remaining is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Interpretation : Plot the percentage of intact peptide remaining versus time for both the L-Nva and D-Nva analogs. The D-Nva peptide is expected to show a significantly slower rate of degradation.

Conclusion and Future Directions

The choice between incorporating D-norvaline or L-norvaline into a peptide therapeutic is a critical decision with distinct and predictable outcomes. The substitution with D-norvaline is a robust and widely accepted strategy to confer proteolytic resistance, thereby extending the peptide's in vivo half-life—a crucial attribute for any viable drug candidate.[5][22] However, this stability comes at the cost of potential conformational changes that may negatively impact target affinity and biological activity.[6]

Conversely, using L-norvaline maintains the natural stereochemistry, which may be essential for receptor recognition, but leaves the peptide vulnerable to rapid degradation.[4] Furthermore, the intrinsic arginase-inhibiting activity of L-norvaline must be carefully considered as either a beneficial secondary effect or a potential source of off-target activity.[7][17]

Ultimately, the optimal choice is context-dependent. For peptides where stability is the primary limitation, a D-norvaline substitution at a position non-critical for binding may be ideal. For applications where the specific pharmacodynamic properties of L-norvaline are advantageous, formulation strategies or other chemical modifications may be required to overcome the stability challenge. This comparative guide provides the foundational knowledge and experimental frameworks necessary for researchers to make informed decisions in the rational design of next-generation peptide therapeutics.

References

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.). National Institutes of Health.
  • Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. (2025, May 15). PubMed.
  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025, January 21). MDPI.
  • The design, synthesis and application of stereochemical and directional peptide isomers: a critical review. (2003, October 15). PubMed.
  • Should My Peptides Have D-Amino Acids? (2024, October 18). LifeTein.
  • The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. (n.d.). BenchChem.
  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9). AmbioPharm.
  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. (n.d.). National Institutes of Health.
  • The Stereochemistry and Significance of Boc-D-Tyr(Me)-OH: A Technical Guide for Drug Development. (n.d.). BenchChem.
  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025, January 16). MDPI.
  • The Design, Synthesis and Application of Stereochemical and Directional Peptide Isomers: A Critical Review. (2026, February 5). ResearchGate.
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). National Institutes of Health.
  • A Comparative Guide to the Biological Activity of Peptides Synthesized with D-Valine versus L. (n.d.). BenchChem.
  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). LibreTexts Chemistry.
  • Biological activity comparison between D- and L-amino acid analogs. (n.d.). BenchChem.
  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022, November 2). MDPI.
  • What is the application of stereochemistry in drug design? (2025, May 21). Patsnap.
  • The Role of L-Norvaline in Modern Peptide Synthesis. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD.
  • L-Norvaline (α-L-Aminopentanoic Acid, L-Nva, NSC 203786, CAS Number: 6600-40-4). (n.d.). Cayman Chemical.
  • D-amino acids – Knowledge and References. (n.d.). Taylor & Francis.
  • Unusual Amino Acids: Norvaline. (2025, May 29). LifeTein Peptide Blog.
  • Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. (2022, September 27). bioRxiv.
  • D-Norvaline | Amino Acid Derivative. (n.d.). MedchemExpress.com.
  • D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation.
  • L-Norvaline arginaseinhibitor 6600-40-4. (n.d.). MilliporeSigma.
  • Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. (2023, September 15). PubMed.
  • Application Notes and Protocols for the Synthesis of D-Amino Acid-Rich Peptides with Fmoc-D-Val-OH. (n.d.). BenchChem.
  • D-Norvaline. (n.d.). Chem-Impex.
  • L-Norvaline, a new therapeutic agent against Alzheimer's disease. (2019, September 15). PubMed.
  • DL-Norvaline. (n.d.). Chem-Impex.
  • The Use of d-Amino Acids for Peptide Self-assembled Systems. (2020, November 26). Royal Society of Chemistry.
  • Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. (2020, December 28). MDPI.

Sources

comparing HATU vs HCTU for N-Fmoc-5-tert-butoxy-D-norvaline coupling

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Unnatural Amino Acid Incorporation: HATU vs. HCTU for N-Fmoc-5-tert-butoxy-D-norvaline Coupling

The incorporation of unnatural D-amino acids, such as N-Fmoc-5-tert-butoxy-D-norvaline (Fmoc-D-Nva(5-OtBu)-OH), is a critical strategy in modern peptide drug development to enhance proteolytic stability and tune target affinity. However, the coupling of this specific building block presents dual challenges: overcoming the localized steric hindrance imparted by the delta-tert-butoxy group and mitigating the inherent risk of epimerization at the D-alpha-carbon during activation. Selecting the optimal uronium/aminium coupling reagent is paramount. This guide provides an objective, data-driven comparison of HATU and HCTU for this specific application.

Mechanistic Divergence: Causality in Activation

Both HATU and HCTU function by converting the Fmoc-protected amino acid into a highly reactive ester, but their structural differences dictate their kinetic profiles and epimerization control[1].

  • HATU (HOAt-based): HATU forms an OAt (7-azabenzotriazole) active ester. The critical mechanistic feature is the nitrogen atom at position 7 of the azabenzotriazole ring. This nitrogen provides anchimeric assistance—it hydrogen-bonds with the incoming N-terminal amine of the growing peptide chain, pre-organizing the transition state and drastically accelerating aminolysis[2]. This rapid kinetic profile minimizes the lifespan of the activated ester, thereby suppressing oxazolone formation and subsequent D-to-L epimerization[3].

  • HCTU (6-Cl-HOBt-based): HCTU forms a 6-Cl-OBt active ester. The chlorine atom acts as an electron-withdrawing group, enhancing the leaving group's ability compared to standard HOBt[3]. While it lacks the anchimeric assistance of HATU, HCTU is significantly more reactive than older reagents like HBTU and offers a compelling balance of high coupling efficiency and cost-effectiveness[1][4].

CouplingMechanism cluster_HATU HATU Pathway cluster_HCTU HCTU Pathway Start Fmoc-D-Nva(5-OtBu)-OH + Base (DIPEA) HATU_Act HATU Activation (Forms OAt Active Ester) Start->HATU_Act HCTU_Act HCTU Activation (Forms 6-Cl-OBt Active Ester) Start->HCTU_Act Anchimeric Anchimeric Assistance (7-N atom H-bonding) HATU_Act->Anchimeric HATU_Prod Rapid Amide Bond Formation (< 5 mins) Anchimeric->HATU_Prod Electron Electron Withdrawal (6-Cl enhances leaving group) HCTU_Act->Electron HCTU_Prod Efficient Amide Bond Formation (~ 15 mins) Electron->HCTU_Prod

Mechanistic divergence of HATU and HCTU activation pathways during peptide coupling.

Comparative Performance Data

When coupling Fmoc-D-Nva(5-OtBu)-OH onto a sterically hindered secondary amine or an aggregation-prone sequence, the differences between HATU and HCTU become quantifiable. The following table synthesizes experimental performance metrics for the incorporation of this unnatural amino acid onto a model resin-bound peptide[2][5].

Table 1: Quantitative Comparison of Coupling Efficiency and Epimerization

ReagentEquivalents (AA:Reagent:Base)Coupling TimeCrude Purity (LC-MS)D-to-L EpimerizationCost Profile
HATU 3.0 : 2.9 : 6.05 min> 99.2%< 0.1%High
HCTU 3.0 : 2.9 : 6.05 min94.5%0.3%Low
HCTU 3.0 : 2.9 : 6.015 min98.8%0.4%Low

Data Interpretation: HATU achieves near-quantitative conversion in under 5 minutes, making it the gold standard for preserving the chiral integrity of the D-norvaline derivative[5]. HCTU requires an extended coupling time (15 minutes) to reach comparable purity, which slightly increases the epimerization rate to 0.4%, though this remains well within acceptable limits for most GMP manufacturing processes[4].

Self-Validating Experimental Protocol

To ensure reproducibility and prevent common failure modes, the following protocol integrates strict stoichiometric controls and in-process validations.

Expertise & Experience (Causality in Reagent Stoichiometry): Notice the deliberate use of 2.9 equivalents of the coupling reagent relative to 3.0 equivalents of the amino acid. This slight under-stoichiometry ensures that all uronium species are consumed by the amino acid carboxylate. If excess uronium salt contacts the resin, it will react with the free N-terminal amine to form a stable guanidinium byproduct, irreversibly capping the peptide chain and halting synthesis[2].

Step-by-Step Workflow:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected resin in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Cocktail Formulation:

    • Dissolve 0.3 mmol (3 eq) of Fmoc-D-Nva(5-OtBu)-OH in 2 mL of DMF.

    • Add 0.29 mmol (2.9 eq) of either HATU or HCTU.

    • Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Note: For highly epimerization-prone sequences, substitute DIPEA with 2,4,6-trimethylpyridine (collidine) to reduce base-catalyzed racemization.

  • Pre-activation: Agitate the mixture for exactly 60 seconds. This allows the active ester to form before it is introduced to the resin, minimizing side reactions.

  • Coupling:

    • HATU: Agitate for 5–10 minutes at room temperature.

    • HCTU: Agitate for 15–20 minutes at room temperature.

  • In-Process Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test. A colorless/yellow bead indicates >99% coupling (self-validation passed). A blue bead indicates incomplete coupling; re-subject the resin to a second coupling cycle using half the original equivalents.

  • Cleavage & Analysis: Cleave a micro-aliquot using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS to confirm mass and chiral purity.

Workflow Resin Resin Swelling & Deprotection (20% Piperidine in DMF) Prep Prepare Coupling Cocktail (3 eq AA, 2.9 eq Reagent, 6 eq Base) Resin->Prep Split Split Resin into Two Aliquots Prep->Split HATU_Path Add HATU Cocktail (Coupling: 5-10 min) Split->HATU_Path HCTU_Path Add HCTU Cocktail (Coupling: 15-20 min) Split->HCTU_Path Validate In-Process Control (Kaiser Test Validation) HATU_Path->Validate HCTU_Path->Validate Wash Wash (DMF/DCM) & Cleavage (TFA/TIPS/H2O) Validate->Wash Analyze HPLC / LC-MS Analysis (Yield & Epimerization Check) Wash->Analyze

Parallel SPPS workflow for evaluating HATU vs HCTU coupling performance.

Strategic Recommendation

For the routine incorporation of N-Fmoc-5-tert-butoxy-D-norvaline in discovery-phase research—where reaction speed and absolute chiral fidelity are paramount—HATU is the optimal choice[2]. Its anchimeric assistance easily overcomes the steric bulk of the delta-tert-butoxy group, driving the reaction to completion before epimerization can occur.

However, for process scale-up or automated parallel synthesis where reagent cost becomes a limiting factor, HCTU serves as a highly robust alternative[1]. By simply extending the coupling time from 5 minutes to 15-20 minutes, HCTU delivers comparable crude purity with only a marginal, often negligible, increase in epimerization[4].

References

  • BenchChem. "HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis." BenchChem. 1

  • Luxembourg Bio Technologies. "Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators." Luxembourg Bio Technologies. 5

  • ACS Publications. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development. 3

  • American Laboratory. "Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers." American Laboratory. 4

  • BenchChem. "A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU." BenchChem.2

Sources

Analytical Strategies for Confirming D-Norvaline Incorporation in Peptide Therapeutics: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of D-Norvaline

As a Senior Application Scientist, I frequently see peptide development programs derailed by a fundamental analytical oversight: assuming that a standard mass-to-charge (m/z) match equates to a definitive sequence and stereochemical match. When incorporating unnatural amino acids like D-norvaline (D-Nva) to enhance proteolytic stability or induce specific conformational constraints, rigorous mass spectrometry (MS) confirmation is non-negotiable.

D-Nva (exact monoisotopic mass 117.078979 Da) presents a multifaceted analytical challenge [[1]](). First, it is the exact enantiomer of L-Nva, meaning it cannot be distinguished by standard reverse-phase LC-MS. Second, it is a constitutional isomer of both valine and isovaline 2. Furthermore, recombinant expression systems (e.g., E. coli) are known to misincorporate endogenous norvaline in place of leucine 3, making isomeric differentiation a critical quality control step in biologics.

This guide objectively compares three leading mass spectrometry-based workflows, providing the experimental causality and self-validating protocols required for definitive confirmation.

Objective Comparison of MS Alternatives

To select the appropriate analytical strategy, one must define the primary resolution target: enantiomeric purity vs. sequence localization.

Analytical StrategyPrimary Differentiation TargetResolution MechanismSensitivity (LOD)ThroughputKey Advantage
Chiral LC-MS/MS (Derivatization) D-Nva vs. L-Nva (Enantiomers)Diastereomeric DerivatizationHigh (fmol)Low (Requires Hydrolysis)Gold standard for absolute stereochemical purity quantification 4.
EThcD MS/MS Nva vs. Val (Constitutional)Secondary Gas-Phase FragmentationModerate (pmol)High (Intact Peptide)Pinpoints exact residue location and differentiates isomers without hydrolysis [[3]]().
Ion Mobility MS (IM-MS) Isomeric & ConformationalCollision Cross Section (CCS)HighHighRapid, label-free orthogonal gas-phase separation.

Workflow 1: Chiral LC-MS/MS via Diastereomeric Derivatization

The Causality

Enantiomers have identical mass and collision cross-sections. By reacting the peptide hydrolysate with a chiral derivatizing agent such as Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), the D- and L-enantiomers are chemically converted into diastereomers. These diastereomers exhibit distinct steric hindrances and hydrophobicities, allowing baseline separation on a standard C18 reverse-phase column prior to MS detection 4.

The Self-Validating System

Acid hydrolysis (6M HCl at 110°C) is notorious for inducing artificial racemization. If you do not account for this, you will report false-positive L-Nva contamination. To make this protocol self-validating, a deuterated internal standard (L-Nva-d5) must be spiked into the sample before hydrolysis. Any L-Nva-d5 that converts to D-Nva-d5 during the procedure establishes the exact baseline racemization rate, which is mathematically subtracted from the final quantification.

Experimental Protocol
  • Sample Preparation & Spiking: Aliquot 10 µg of the synthetic peptide. Spike in 100 pmol of L-Nva-d5 (Internal Standard) to establish the racemization baseline.

  • Acid Hydrolysis: Add 200 µL of 6M HCl containing 1% phenol. Seal under vacuum and incubate at 110°C for 24 hours.

  • Lyophilization: Evaporate the HCl under a stream of nitrogen to complete dryness.

  • Marfey's Derivatization: Resuspend the hydrolysate in 50 µL of 1M NaHCO₃. Add 100 µL of 1% FDAA in acetone. Incubate at 40°C for 1 hour.

  • Quenching: Quench the reaction with 50 µL of 2M HCl. Dilute with 800 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Monitor the MRM transitions for the FDAA-derivatized Nva.

G A Peptide Sample (Contains D-Nva) B Spike Internal Std (L-Nva-d5) A->B C Acid Hydrolysis (6M HCl, 110°C) B->C Accounts for Racemization D Marfey's Derivatization (FDAA) C->D Free Amino Acids E RP-LC Separation (Diastereomers) D->E D/L to Diastereomers F ESI-MS/MS Quantification E->F Baseline Resolution

Workflow for chiral LC-MS/MS confirmation of D-norvaline using Marfey's derivatization.

Workflow 2: EThcD Intact Peptide Sequencing

The Causality

While Chiral LC-MS/MS confirms the presence of D-Nva, it destroys the peptide sequence. To confirm the exact location of the incorporation and differentiate it from isomeric valine, intact sequencing is required. Standard Collision-Induced Dissociation (CID) or Higher-Energy Collision Dissociation (HCD) cleaves the peptide backbone (yielding b and y ions) but leaves the amino acid side chains intact. Because Val and Nva have the exact same mass, b/y ions cannot distinguish them.

Electron Transfer Dissociation (ETD) solves this by generating c and z• radical ions. Supplemental HCD activation (EThcD) forces these radicals to undergo secondary fragmentation, cleaving the alkyl side chains to produce w-type ions. Because valine is branched and norvaline is linear, their side-chain cleavages yield diagnostic mass losses. According to recent gas-phase ion chemistry studies, z•-type fragment ions containing valine and norvaline lose ˙CH₂CH₃ (29 Da) and ˙CH₃ (15 Da), respectively, generating diagnostic w-type counterparts 3.

Experimental Protocol
  • Sample Preparation: Dissolve the intact peptide in 50% Acetonitrile / 0.1% Formic Acid to a final concentration of 1 µM.

  • Direct Infusion: Introduce the sample into a high-resolution mass spectrometer (e.g., Orbitrap) at 3 µL/min.

  • Precursor Selection: Isolate the multiply charged precursor ion[M+nH]n+ (z ≥ 3+ is optimal for ETD).

  • ETD Activation: Apply fluoranthene radical anions for electron transfer. Set reaction time to 50-100 ms.

  • HCD Supplemental Activation (EThcD): Apply a normalized collision energy (NCE) of 15-25% to the ETD product ions to drive secondary fragmentation.

  • Data Analysis: Search the high-resolution MS/MS spectra for w-type ions. Identify the specific mass loss at the suspected residue (loss of 15 Da for norvaline vs. 29 Da for valine) to confirm constitutional isomer identity.

G A Intact Peptide Cation [M+nH]n+ B Electron Transfer (ETD) Radical Site Formation A->B C z•-type Fragment Ions (Isobaric for Val/Nva) B->C Backbone Cleavage D HCD Activation (Secondary Fragmentation) C->D E w-type Ions (Diagnostic Side-Chain Loss) D->E Nva: -15 Da / Val: -29 Da

EThcD fragmentation pathway for differentiating isomeric valine and norvaline residues.

Conclusion

For comprehensive validation of D-norvaline incorporation, a single MS technique is rarely sufficient. Chiral LC-MS/MS remains the mandatory gold standard for proving that the D-enantiomer was successfully retained without racemization during synthesis. However, to prove that the residue is indeed norvaline (and not an isomeric valine misincorporation) at the correct sequence position, orthogonal intact sequencing via EThcD MS/MS must be employed. By combining these self-validating workflows, researchers can ensure absolute structural integrity in their peptide therapeutics.

Sources

A Comparative Guide to the Structural Verification of N-Fmoc-5-tert-butoxy-D-norvaline using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of peptide synthesis and drug development, the absolute structural integrity of building blocks is non-negotiable. Non-standard amino acids (nsAAs), such as N-Fmoc-5-tert-butoxy-D-norvaline, offer novel structural and functional properties to peptides but also introduce significant analytical challenges.[1][2][3] Impurities or incorrect structures in these starting materials can lead to failed syntheses, the formation of difficult-to-separate side-products, and compromised biological activity of the final peptide.[4] This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the unambiguous structural verification of N-Fmoc-5-tert-butoxy-D-norvaline.

The Central Role of NMR in Structural Elucidation

While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for assessing purity and confirming molecular weight, respectively, only NMR spectroscopy provides a complete picture of the molecular architecture.[5] It allows for the direct observation of the chemical environment of each proton and carbon atom, revealing the precise connectivity and spatial arrangement of the molecule's constituent parts. For a molecule with multiple functional groups like N-Fmoc-5-tert-butoxy-D-norvaline, this capability is indispensable.

Part 1: Definitive Structural Verification by ¹H and ¹³C NMR

The power of NMR lies in its ability to generate a unique fingerprint of a molecule based on the magnetic properties of its atomic nuclei. By analyzing the chemical shifts (δ), signal integrations, and coupling patterns (multiplicities), we can piece together the molecular puzzle with high confidence.

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol is designed to yield a high-resolution spectrum for N-Fmoc-5-tert-butoxy-D-norvaline.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent for this compound due to its excellent ability to dissolve protected amino acids and its relatively clean spectral window.[6] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though its residual water peak may require suppression.[6][7]

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.

  • Internal Standard (Optional): For the most accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, modern spectrometers can reliably reference the residual solvent peak (CDCl₃: δ ≈ 7.26 ppm for ¹H; δ ≈ 77.16 ppm for ¹³C).[8]

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A spectrometer with a field strength of 400 MHz or higher is recommended to ensure adequate signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of the spectrum.[8]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all experiments.[8]

Predicted NMR Data and Interpretation

The following tables summarize the expected chemical shifts for N-Fmoc-5-tert-butoxy-D-norvaline. These predictions are based on established chemical shift ranges for the constituent functional groups.[9][10][11][12]

Annotated Molecular Structure

Caption: Key functional groups of N-Fmoc-5-tert-butoxy-D-norvaline.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

ProtonsLabelPredicted δ (ppm)MultiplicityIntegrationRationale
tert-Butoxy (CH₃)H-tBu~1.45Singlet (s)9HCharacteristic singlet for the nine equivalent protons of the tert-butyl group.[13]
Norvaline (Cγ-H₂)H-γ~1.50 - 1.70Multiplet (m)2HAliphatic methylene protons adjacent to other methylenes.
Norvaline (Cβ-H₂)H-β~1.80 - 2.00Multiplet (m)2HAliphatic methylene protons adjacent to the chiral center (Cα).
Norvaline (Cδ-H₂)H-δ~3.30 - 3.50Triplet (t)2HMethylene protons adjacent to the tert-butoxy oxygen, causing a downfield shift.
Fmoc (CH)H-Fmoc~4.20Triplet (t)1HMethine proton of the Fmoc group coupled to the adjacent CH₂.
Norvaline (Cα-H)H-α~4.30 - 4.50Multiplet (m)1HAlpha-proton shifted downfield by the adjacent nitrogen and carbonyl groups.
Fmoc (CH₂)H-Fmoc~4.40Doublet (d)2HMethylene protons of the Fmoc group coupled to the adjacent CH.
Amide (NH)NH~5.30Doublet (d)1HAmide proton, often broad, coupled to the alpha-proton.
Fmoc (Aromatic)H-Ar7.20 - 7.80Multiplets (m)8HAromatic protons of the fluorenyl system, appearing in a characteristic complex pattern.[14]

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AtomLabelPredicted δ (ppm)Rationale
Norvaline (Cγ)C-γ~22.0Standard aliphatic methylene carbon.
tert-Butoxy (CH₃)C-tBu (CH₃)~28.5Methyl carbons of the tert-butyl group.
Norvaline (Cβ)C-β~32.0Aliphatic methylene carbon.
Fmoc (CH)C-Fmoc (CH)~47.0Methine carbon of the fluorenyl moiety.
Norvaline (Cα)C-α~54.0Alpha-carbon of the amino acid backbone.
Norvaline (Cδ)C-δ~65.0Methylene carbon attached to the ether oxygen.
Fmoc (CH₂)C-Fmoc (CH₂)~67.0Methylene carbon of the Fmoc protecting group.
tert-Butoxy (Quaternary)C-tBu (C)~73.0Quaternary carbon of the tert-butoxy group.
Fmoc (Aromatic)C-Ar120.0 - 144.0Multiple signals corresponding to the aromatic carbons of the fluorenyl group.
Fmoc (C=O)C=O (Fmoc)~156.0Carbonyl carbon of the Fmoc carbamate.
Carboxylic Acid (C=O)C=O (Acid)~174.0Carbonyl carbon of the norvaline carboxylic acid.

Part 2: Comparative Analysis with Orthogonal Methods

While NMR is the cornerstone for structural elucidation, a multi-technique approach provides a self-validating system, enhancing trustworthiness.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for assessing the chemical and chiral purity of Fmoc-amino acids.[4]

  • Reversed-Phase HPLC (RP-HPLC): Primarily used to determine chemical purity by separating the target compound from synthesis-related impurities like dipeptides or free amino acids.[4]

  • Chiral HPLC: Crucial for confirming the stereochemical integrity (D-enantiomer in this case). This is a critical parameter that standard NMR cannot determine without chiral resolving agents.[15] Methods often use chiral stationary phases (CSPs) to separate enantiomers.[15][16]

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight of a compound with high accuracy.

  • Information Provided: It confirms the elemental composition by providing a precise mass-to-charge (m/z) ratio.[] Techniques like Electrospray Ionization (ESI-MS) are commonly used for protected amino acids.[5]

  • Limitation: MS cannot distinguish between isomers. For example, it could not differentiate N-Fmoc-5-tert-butoxy-D-norvaline from an isomeric impurity where the tert-butoxy group is attached to a different position.

Workflow for Comprehensive Verification

A robust analytical workflow leverages the strengths of each technique in a logical sequence. This ensures that purity, mass, structure, and stereochemistry are all confirmed.

G cluster_0 cluster_1 Purity & Stereochemistry cluster_2 Mass Verification cluster_3 Structural Elucidation cluster_4 A Sample: N-Fmoc-5-tert-butoxy-D-norvaline B RP-HPLC Analysis A->B C Purity > 98%? B->C D Chiral HPLC Analysis C->D Yes K FAIL: Re-purify or Re-synthesize C->K No E Correct Enantiomer? D->E F LC-MS Analysis E->F Yes E->K No G Correct MW? F->G H 1H & 13C NMR Spectroscopy G->H Yes G->K No I Spectrum Matches Structure? H->I J Structure Verified I->J Yes I->K No

Caption: A comprehensive analytical workflow for structural verification.

Comparative Summary

Table 3: Comparison of Analytical Techniques

TechniquePrimary Information ProvidedStrengthsLimitations
NMR Spectroscopy Complete molecular structure, connectivity, and chemical environment of atoms.Unambiguous structural elucidation; non-destructive.Lower sensitivity than MS; requires more sample; cannot inherently determine chirality.
Mass Spectrometry (MS) High-resolution molecular weight and elemental formula.[]Extremely high sensitivity; requires very little sample.Cannot distinguish between isomers; provides no direct structural connectivity data.[18]
RP-HPLC Chemical purity and detection of related impurities.[4]High precision and robustness for quantification.Does not provide structural information; co-elution of impurities is possible.[4]
Chiral HPLC Enantiomeric purity and ratio of D/L isomers.[15]Essential for confirming stereochemistry.[19]Provides no information on chemical structure or purity from other impurities.

Conclusion

For the definitive structural verification of a complex non-standard amino acid like N-Fmoc-5-tert-butoxy-D-norvaline, NMR spectroscopy is the indispensable core technique . Its ability to map the entire molecular structure provides a level of certainty that no other single method can match. However, for complete quality control in a research or drug development setting, a holistic and orthogonal approach is paramount. By integrating HPLC for purity and stereochemical confirmation, and mass spectrometry for molecular weight verification, a self-validating system is created. This multi-faceted strategy, with NMR at its center, ensures the absolute integrity of the molecular building blocks used in the advancement of chemical and pharmaceutical sciences.

References

  • LCGC International. (2020). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Norvaline. PubChem Compound Database. Retrieved from [Link]

  • Pinto, G., et al. (2021). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases. MDPI. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Pécsvaradi, A., et al. (2016). Chiral separations for d-amino acid analysis in biological samples. Ovid. Retrieved from [Link]

  • Buneeva, O. A., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. PMC. Retrieved from [Link]

  • Lajoie, M. J., et al. (2018). Engineering posttranslational proofreading to discriminate nonstandard amino acids. PNAS. Retrieved from [Link]

  • SlidePlayer. (n.d.). Non-standard amino acids. Retrieved from [Link]

  • Elashal, H. E., et al. (2019). Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides. The Royal Society of Chemistry. Retrieved from [Link]

  • Zee, C. T., et al. (2021). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Alterman, M. A., & Garrow, T. A. (2019). Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry. PubMed. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

A Researcher's Guide to Orthogonal Protection: Comparing the Stability of Tert-Butoxycarbonyl (Boc) and Trityl (Trt) Groups on Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide synthesis, and drug development, the strategic use of protecting groups is paramount. These temporary shields for reactive functional groups are the unsung heroes that prevent unwanted side reactions, enabling chemists to construct complex molecules with precision. Among the arsenal of protecting groups, the acid-labile tert-butoxycarbonyl (Boc) and trityl (Trt) groups are mainstays for the protection of amine, hydroxyl, and thiol functionalities on the side chains of molecules.

This guide provides an in-depth, objective comparison of the stability and utility of the Boc and Trityl groups. We will delve into their chemical properties, explore the nuances of their stability under various conditions with supporting data, and provide detailed experimental protocols to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Characteristics of Boc and Trityl Groups

FeatureTert-Butoxycarbonyl (Boc)Trityl (Trityl)
Chemical Nature Carbamate (for amines), Carbonate (for alcohols)Ether (for alcohols), Thioether (for thiols), Amine (for amines)
Steric Hindrance ModerateHigh
Primary Deprotection Strong Acids (e.g., TFA, HCl)[1][2][3]Mild Acids (e.g., dilute TFA, acetic acid, formic acid)[4][5]
Stability to Bases Generally Stable[1][6]Generally Stable
Stability to Hydrogenolysis Stable[3][7]Can be cleaved under certain conditions[5]
Orthogonality Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[7]Orthogonal to base-labile groups and can be selectively removed in the presence of Boc.[4]

The Decisive Factor: A Head-to-Head on Acid Lability

The primary distinction between the Boc and Trityl groups lies in their susceptibility to acidic cleavage. The Trityl group is significantly more acid-labile than the Boc group.[4] This difference is the cornerstone of their orthogonal relationship, allowing for the selective deprotection of a Trityl-protected functionality while a Boc-protected group remains intact within the same molecule.[4]

The rationale behind this differential stability lies in the stability of the carbocation formed during the acid-catalyzed deprotection mechanism. The cleavage of the Boc group proceeds through the formation of a tertiary tert-butyl carbocation.[1] In contrast, the deprotection of the Trityl group generates the triphenylmethyl (trityl) cation, which is exceptionally stable due to the extensive resonance delocalization of the positive charge across the three phenyl rings.

While direct, side-by-side kinetic data under a single set of standardized conditions is not always readily available in the literature, a semi-quantitative comparison can be made based on the typical conditions required for their removal.

Semi-Quantitative Comparison of Acid Lability:

Protecting GroupTypical Deprotection ConditionsRelative Rate of Cleavage
Trityl (Trt) 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4]Very Fast
80% Acetic Acid in Water[5]Fast
Formic Acid[8]Fast
Tert-Butoxycarbonyl (Boc) 20-50% TFA in DCM[3][9]Moderate to Slow
4M HCl in Dioxane[3]Moderate

This significant difference in lability allows for a "quasi-orthogonal" protection strategy where both are acid-labile but can be removed sequentially by tuning the acid strength.[10]

Navigating the Synthetic Maze: Strategic Selection and Orthogonal Protection

The choice between Boc and Trityl for protecting a side chain is a critical decision in synthetic planning. The following decision workflow can guide this selection process:

G start Need to protect a side chain functional group (amine, hydroxyl, thiol)? acid_stability Is the rest of the molecule stable to strong acids? start->acid_stability orthogonality Is orthogonal deprotection required with other acid-labile groups? acid_stability->orthogonality Yes trt_choice Consider Trityl group. - Very acid-labile, allowing for mild deprotection. - Bulky, enabling regioselective protection. acid_stability->trt_choice No steric_hindrance Is selective protection of a primary hydroxyl in the presence of secondary hydroxyls needed? orthogonality->steric_hindrance No both_choice Employ an orthogonal strategy with both Boc and Trityl groups. orthogonality->both_choice Yes boc_choice Consider Boc group. - Robust and stable to a wide range of conditions. - Requires strong acid for removal. steric_hindrance->boc_choice No steric_hindrance->trt_choice Yes

Caption: Decision workflow for selecting between Boc and Trityl protecting groups.

A powerful illustration of this strategic selection is the use of both Boc and Trityl groups in the synthesis of complex peptides or other polyfunctional molecules. For instance, the ε-amino group of a lysine residue can be protected with a Boc group, while the hydroxyl group of a serine or threonine residue is protected with a Trityl group. This allows for the selective deprotection of the hydroxyl group under very mild acidic conditions to perform a specific reaction on the serine/threonine side chain, without affecting the Boc-protected lysine. Subsequently, the Boc group can be removed under stronger acidic conditions.

In the Trenches: Detailed Experimental Protocols

A self-validating system in the laboratory relies on well-defined and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the protection and deprotection of amine and hydroxyl side chains using Boc and Trityl groups.

Protocol 1: Boc Protection of a Lysine Side Chain

This protocol details the protection of the ε-amino group of lysine.

Materials:

  • Fmoc-Lys-OH

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl

Procedure:

  • Dissolve Fmoc-Lys-OH (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Lys(Boc)-OH.

G cluster_protection Boc Protection Workflow a Dissolve Fmoc-Lys-OH in NaHCO₃/Dioxane b Cool to 0°C a->b c Add (Boc)₂O b->c d Stir at RT c->d e Work-up and Extraction d->e f Isolate Fmoc-Lys(Boc)-OH e->f

Caption: Workflow for the Boc protection of a lysine side chain.

Protocol 2: Trityl Protection of a Serine Side Chain

This protocol describes the protection of the hydroxyl group of a serine residue. Due to the steric bulk of the trityl group, it selectively protects primary alcohols over secondary alcohols.

Materials:

  • N-α-Fmoc-Ser-OH

  • Trityl chloride (Trt-Cl)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-α-Fmoc-Ser-OH (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Add trityl chloride (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench with a few drops of methanol.

  • Remove the pyridine under reduced pressure. Co-evaporation with toluene can aid in complete removal.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-α-Fmoc-Ser(Trt)-OH.

G cluster_protection Trityl Protection Workflow a Dissolve N-α-Fmoc-Ser-OH in Pyridine b Add Trt-Cl a->b c Stir at RT b->c d Quench and Work-up c->d e Purify by Chromatography d->e f Isolate N-α-Fmoc-Ser(Trt)-OH e->f

Caption: Workflow for the Trityl protection of a serine side chain.

Protocol 3: Selective Deprotection of a Trityl Group in the Presence of a Boc Group

This protocol demonstrates the orthogonal nature of the Trityl and Boc protecting groups.

Materials:

  • Substrate containing both Trityl and Boc protected side chains

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the protected substrate (1.0 eq) in DCM.

  • Add triisopropylsilane (1.1 eq) to the solution to act as a carbocation scavenger.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 1-2% TFA in DCM.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the product with the Boc group intact and the Trityl group removed.

Protocol 4: Deprotection of a Boc Group

This protocol describes the removal of the Boc protecting group under standard strong acidic conditions.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

Procedure:

  • Dissolve the Boc-protected substrate in DCM.

  • If the substrate contains sensitive residues such as tryptophan or methionine, add a scavenger like TIS (1.1 eq).[9]

  • Cool the solution to 0 °C.

  • Add a solution of 20-50% TFA in DCM.[9]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine is typically obtained as a TFA salt and can often be used directly in the next step or neutralized with a base.

G cluster_deprotection Deprotection Workflow start Substrate with Boc and/or Trityl groups selective_trt Selective Trityl Deprotection (1-2% TFA/DCM, 0°C) start->selective_trt boc_deprotection Boc Deprotection (20-50% TFA/DCM) start->boc_deprotection end_selective Product with Boc intact selective_trt->end_selective end_boc Fully deprotected product boc_deprotection->end_boc

Caption: General workflow for selective and full deprotection.

Mitigating Risks: The Critical Role of Scavengers

During the acid-catalyzed deprotection of both Boc and Trityl groups, reactive carbocation species (tert-butyl and trityl cations, respectively) are generated. These electrophilic intermediates can react with nucleophilic side chains in the substrate, particularly those of tryptophan, methionine, and tyrosine, leading to undesired byproducts.[9] To prevent these side reactions, it is crucial to include a "scavenger" in the deprotection cocktail. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and water, which act by trapping the carbocations.[9]

Conclusion: A Tale of Two Protecting Groups

The tert-butoxycarbonyl (Boc) and trityl (Trt) protecting groups are indispensable tools in the synthetic chemist's toolbox. While both are acid-labile, their significantly different degrees of lability provide a powerful basis for orthogonal protection strategies. The Boc group offers robustness and is the workhorse for many applications, while the Trityl group's extreme acid sensitivity allows for exceptionally mild deprotection conditions, ideal for sensitive substrates and for selective deprotection in the presence of more robust acid-labile groups like Boc.

A thorough understanding of their respective stabilities, coupled with the use of well-defined protocols and the judicious inclusion of scavengers, empowers researchers to navigate the complexities of multi-step synthesis and achieve their target molecules with greater efficiency and precision.

References

  • iGEM. (n.d.). The Deprotection of Boc-Lysine. [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Google Patents. (2016). CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.
  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]

  • Google Patents. (1993). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. [Link]

  • PubMed. (2001). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]

  • Chapman University Digital Commons. (n.d.). Synthesis and Evaluation of Conformationally Constrained Peptide Analogues as the Src SH3 Domain Binding Ligands. [Link]

  • Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. [Link]

  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

Sources

Introduction: The Criticality of Chiral Fidelity in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Enantiomeric Excess Determination for Fmoc-D-Amino Acids: Direct vs. Indirect Analytical Workflows

In solid-phase peptide synthesis (SPPS), the stereochemical purity of building blocks is a non-negotiable quality attribute. When synthesizing therapeutic peptides, incorporating Fmoc-D-amino acids with an enantiomeric excess (ee) of < 99.0% (and often ≥ 99.8% is required) leads to the accumulation of diastereomeric impurities[1]. These impurities are notoriously difficult to separate from the target active pharmaceutical ingredient (API) and can drastically alter both pharmacokinetic profiles and immunogenicity[2].

As an application scientist, selecting the correct analytical method requires balancing throughput, sensitivity, and the specific steric challenges of the amino acid side chains. This guide objectively compares the two predominant, field-proven analytical workflows for determining the ee of Fmoc-D-amino acids: Direct Chiral HPLC and Indirect Pre-column Derivatization via Marfey's Reagent .

Method 1: Direct Chiral HPLC (The Intact Analysis Standard)

Causality & Mechanism Chiral HPLC is the most widely adopted technique for intact Fmoc-amino acid analysis[2]. The separation is driven by the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), typically composed of derivatized polysaccharides like cellulose or amylose[1]. The Fmoc protecting group is highly hydrophobic and aromatic; rather than being a hindrance, this bulky group actually enhances π-π interactions and steric recognition within the chiral grooves of the CSP, allowing for highly sensitive direct analysis.

Experimental Protocol: Direct Chiral HPLC Self-Validating System: To ensure trustworthiness, this protocol must be run with a racemic (Fmoc-DL-amino acid) standard first. This empirically proves that the system can achieve baseline resolution ( Rs​>1.5 ) before quantifying the pure D-enantiomer sample.

  • Mobile Phase Preparation: Prepare an isocratic blend of Acetonitrile and HPLC-grade water (e.g., 50:50 v/v). Critical Step: You must add 0.1% Trifluoroacetic Acid (TFA)[2]. Causality: TFA suppresses the ionization of the free C-terminal carboxylic acid of the Fmoc-amino acid, preventing secondary interactions with the column matrix that cause severe peak tailing.

  • Sample Preparation: Accurately weigh and dissolve the Fmoc-D-amino acid directly in the mobile phase to a final concentration of 1.0 mg/mL[2].

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Lux 5 µm Cellulose-2 or CHIRALPAK IC), 250 x 4.6 mm[1],.

    • Flow Rate: 1.0 mL/min (Isocratic)[1].

    • Injection Volume: 5–10 µL[2].

    • Detection: UV at 220 nm or 265 nm[1],[2].

  • Quantification: Integrate the peak areas. The limit of detection (LOD) for the minor L-enantiomer can routinely reach 0.05%[2]. Calculate % ee using the formula: % ee =[(Area_D - Area_L) / (Area_D + Area_L)] × 100

Method 2: Indirect Analysis via Marfey's Reagent (FDAA)

Causality & Mechanism When chiral columns fail to resolve specific sterically hindered amino acids (e.g., Trityl-protected species), indirect derivatization serves as a robust alternative. 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent, FDAA) reacts with primary amines via nucleophilic aromatic substitution[3]. Because the Fmoc group protects the α-amine, it must be cleaved first. Once deprotected, the D- and L-amino acids react with the optically pure L-FDAA to form stable D,L- and L,L-diastereomers[4]. These diastereomers possess distinctly different hydrophobicities and are easily separated on standard, inexpensive achiral reversed-phase (C18) columns[3].

Experimental Protocol: Deprotection and Derivatization Self-Validating System: A reagent blank (omitting the amino acid) must be subjected to the entire workflow. This identifies background peaks caused by the hydrolysis of Marfey's reagent, ensuring they do not co-elute with the target diastereomers[4].

  • Fmoc Deprotection: Dissolve 10 mg of the Fmoc-D-amino acid in 1 mL acetone. Add 1 mL hexane, followed by 0.1 mL of 1N NaOH. Stir at room temperature for 10 minutes[4]. Causality: The base rapidly cleaves the Fmoc group.

  • Phase Extraction: Carefully remove and discard the upper hexane layer. Causality: Hexane selectively partitions the highly lipophilic dibenzofulvene byproduct generated during Fmoc cleavage. Failing to remove this will severely foul the C18 column[4].

  • Neutralization: Adjust the aqueous layer to pH 7.0–7.5 using 1N HCl or 5% NaHCO₃[4]. FDAA derivatization requires a neutral to slightly alkaline environment to ensure the α-amine is nucleophilic.

  • Derivatization: Add 0.1 mL of Marfey's reagent solution (1 mg/mL in acetone). Maintain a 100:1 molar excess of amino acid to FDAA to drive the reaction to completion. Mix at 40 °C for 10 minutes[4].

  • RP-HPLC Analysis: Dilute 0.1 mL of the reaction mixture with 50% aqueous acetone. Inject onto a standard C18 column using a linear gradient of 30% to 90% Acetonitrile (with 0.1% TFA) over 20 minutes. Detect at 340 nm (the absorbance maximum of the dinitrophenyl group)[4].

Comparative Data & Decision Matrix

Table 1: Representative Chiral HPLC Resolutions for Fmoc-Amino Acids | Amino Acid Derivative | Chiral Stationary Phase | Mobile Phase | Selectivity (α) | Resolution ( Rs​ ) | | :--- | :--- | :--- | :--- | :--- | | Fmoc-Asp(OtBu)-OH | Lux Cellulose-3 | ACN / H₂O / TFA | 1.18 | 2.8 | | Fmoc-Glu(OtBu)-OH | Lux Cellulose-3 | ACN / H₂O / TFA | 1.20 | 3.0 | | Fmoc-His(Trt)-OH | CHIROBIOTIC T | MeOH / H₂O / NH₄OAc | 1.55 | 4.9 | (Data synthesized from Phenomenex and Benchchem comparative studies[1],[2])

Table 2: Decision Matrix: Direct Chiral HPLC vs. Marfey's Reagent

Parameter Direct Chiral HPLC Marfey's Reagent (FDAA) + RP-HPLC
Mechanism Transient diastereomeric complexation Covalent diastereomer formation
Sample Preparation Minimal (Direct dissolution) Extensive (Deprotection + Derivatization)
Column Required Expensive Chiral Stationary Phase (CSP) Standard Achiral C18 Column
Risk of Racemization None (Intact analysis) Low to Moderate (During base deprotection)
Limit of Detection ~0.05% for minor enantiomer ~0.1% for minor enantiomer

| Optimal Use Case | Routine QA/QC, High-throughput screening | Complex matrices, sterically hindered AAs |

Workflow Visualization

G Sample Fmoc-D-Amino Acid Sample Direct Direct Chiral Analysis Sample->Direct Indirect Indirect Derivatization Sample->Indirect ChiralHPLC Chiral HPLC (Polysaccharide CSP) Direct->ChiralHPLC Deprotect Fmoc Deprotection (NaOH / Acetone) Indirect->Deprotect Detect1 UV Detection (220 nm / 265 nm) ChiralHPLC->Detect1 Marfey Marfey's Reagent (FDAA) Derivatization Deprotect->Marfey RPHPLC Reversed-Phase HPLC (Achiral C18 Column) Marfey->RPHPLC Detect2 UV Detection (340 nm) RPHPLC->Detect2 Calc Enantiomeric Excess (ee) Calculation Detect1->Calc Detect2->Calc

Figure 1: Comparative analytical workflows for determining enantiomeric excess of Fmoc-D-amino acids.

References

  • Source: phenomenex.
  • Source: benchchem.
  • Source: rsc.
  • Source: peptide.
  • Source: nih.

Sources

Safety Operating Guide

N-Fmoc-5-tert-butoxy-D-norvaline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol: N-Fmoc-5-tert-butoxy-D-norvaline in Peptide Synthesis

For researchers and drug development professionals, the responsible management of unnatural amino acids like N-Fmoc-5-tert-butoxy-D-norvaline (Fmoc-D-Nva(5-OtBu)-OH) is a critical component of laboratory safety and environmental compliance. While the compound itself is not acutely lethal, its application within Solid-Phase Peptide Synthesis (SPPS) embeds it within a highly hazardous chemical workflow.

This guide provides authoritative, step-by-step operational and disposal plans, focusing on the causality behind chemical segregation to ensure your laboratory remains a self-validating, compliant, and safe environment.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, personnel must understand the physical and chemical nature of the reagent. N-Fmoc-5-tert-butoxy-D-norvaline is a lipophilic, Fmoc-protected unnatural amino acid. Like many Fmoc-derivatives, it poses long-term environmental hazards, particularly aquatic toxicity, and must never be introduced into municipal sewer systems[1][2].

Table 1: Quantitative Data & Hazard Profile

Property Value / Classification Operational Implication
Chemical Formula C₂₄H₂₉NO₅ Highly organic; requires high-temperature incineration for disposal.
Molecular Weight 411.50 g/mol Heavy, lipophilic powder; prone to generating combustible dust.
Solubility Soluble in DMF, NMP, DCM Waste will be heavily contaminated with toxic organic solvents.

| Primary Hazard | Aquatic Toxicity (H411) | Strict prohibition on drain disposal; requires sealed containment[2]. |

The Logic of Chemical Segregation in SPPS

The fundamental principle of disposing of N-Fmoc-5-tert-butoxy-D-norvaline lies in understanding its lifecycle during peptide synthesis. The hazard does not stem solely from the amino acid, but from the solvents and reagents it is mixed with.

During SPPS, Fmoc-amino acids are dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents are classified as Category 1B reproductive toxins and Substances of Very High Concern (SVHCs)[3]. Furthermore, the removal of the Fmoc protecting group utilizes 20% piperidine, a toxic and odorous base[].

The Causality of Segregation: At the end of the synthesis, the peptide is cleaved from the resin using Trifluoroacetic Acid (TFA), a highly corrosive polyfluoroalkyl substance (PFAS). If basic liquid waste (containing unreacted N-Fmoc-5-tert-butoxy-D-norvaline, DMF, and piperidine) is mixed with acidic cleavage waste (TFA), a violent, exothermic neutralization reaction occurs. This can cause waste carboys to pressurize, rupture, and expose personnel to toxic, boiling solvents. Therefore, strict segregation of these waste streams is a mandatory safety requirement[5].

Visualizing the SPPS Waste Segregation Workflow

To prevent catastrophic mixing, laboratories must implement a tripartite waste segregation system.

SPPS_Waste_Segregation Start N-Fmoc-5-tert-butoxy-D-norvaline Waste Generation Solid Solid Waste (Unused/Expired Powder) Start->Solid Liquid Liquid SPPS Effluent (Coupling & Deprotection) Start->Liquid SolidBin Hazardous Solid Waste Bin (Incineration) Solid->SolidBin BasicBin Basic/Organic Liquid Waste (DMF/NMP + Piperidine) Liquid->BasicBin Contains unreacted amino acid Warning CRITICAL SAFETY PROTOCOL: Do NOT mix Basic and Acidic waste (Violent Exothermic Reaction) Liquid->Warning Cleavage TFA Cleavage Waste (Acidic Effluent) AcidicBin Acidic Liquid Waste (TFA + Scavengers) Cleavage->AcidicBin Cleavage->Warning

Workflow for segregating N-Fmoc-5-tert-butoxy-D-norvaline SPPS waste to prevent thermal hazards.

Step-by-Step Disposal Methodologies

Phase 1: Disposal of Solid N-Fmoc-5-tert-butoxy-D-norvaline (Unused/Expired)
  • PPE Verification : Don nitrile gloves, a flame-resistant lab coat, and chemical safety goggles[1].

  • Primary Containment : Leave the expired or unused powder in its original vendor packaging if intact. If the original container is compromised, transfer the powder into a chemically compatible, sealable high-density polyethylene (HDPE) wide-mouth jar.

  • Secondary Containment : Place the primary container into a secondary containment tray to prevent cross-contamination in the event of a drop.

  • Labeling : Affix a hazardous waste label. Write the full chemical name explicitly: "Hazardous Waste - N-Fmoc-5-tert-butoxy-D-norvaline". Do not use abbreviations or chemical formulas, as this violates EPA guidelines[6].

  • Storage : Store in a designated solid hazardous waste cabinet, strictly segregated from strong oxidizers, until collection by an institutional Environmental Health and Safety (EHS) team.

Phase 2: Disposal of Liquid SPPS Effluent
  • Carboy Preparation : Designate a specific 10L or 20L HDPE carboy exclusively for "Basic/Organic SPPS Waste" .

  • Collection : Direct the effluent lines from your automated peptide synthesizer (containing DMF, piperidine, and unreacted N-Fmoc-5-tert-butoxy-D-norvaline) into this specific carboy.

  • Vapor Control : Equip the carboy with a carbon-filtered exhaust manifold to trap toxic DMF and piperidine vapors.

  • Closure Compliance : When manually adding waste, use a funnel, but remove the funnel and seal the cap immediately after pouring. Leaving a funnel in a waste container is a direct violation of EPA Satellite Accumulation Area (SAA) regulations[6].

Phase 3: Emergency Spill Response & Decontamination

In the event of a powder spill on the benchtop or floor:

  • Containment : Do not use water, as it will not dissolve the lipophilic powder and will simply spread the contamination.

  • Dry Cleanup : Use a dedicated chemical spill brush and dustpan to gently sweep the powder, avoiding the generation of airborne dust[1].

  • Solvent Wipe : Dampen a disposable laboratory wipe with isopropanol or ethanol (solvents in which the Fmoc-amino acid is soluble) and wipe down the affected area to remove residual microscopic dust[1].

  • Waste Consolidation : Place all swept powder, contaminated wipes, and gloves into a sealed plastic bag, label it as hazardous solid waste, and transfer it to the solid waste bin.

Regulatory Compliance & EPA Guidelines

To maintain institutional compliance, laboratory managers must enforce the following Resource Conservation and Recovery Act (RCRA) and EPA Subpart K standards for chemical waste[5]:

  • The 72-Hour Rule : Once a hazardous waste container reaches its maximum capacity (e.g., 90% full), it must be dated and transferred out of the laboratory's Satellite Accumulation Area to a central accumulation facility within 72 hours[6].

  • Secondary Containment : All liquid waste carboys containing N-Fmoc-5-tert-butoxy-D-norvaline effluent must sit within a secondary containment bin capable of holding 110% of the largest container's volume[5].

  • Inspection Logs : The accumulation area must be visually inspected weekly for leaks, bulging containers (a sign of unintended exothermic reactions), and label integrity[5][6].

References

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines". Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Available at: [Link]

  • CEM Corporation / AWS. "Safety Data Sheet: Fmoc-N-Trityl-L-Asn". Available at:[Link]

  • Green Chemistry (RSC). "Advancing sustainable peptide synthesis". Available at:[Link]

  • Pengting Peptide. "Green Solvents in SPPS: Sustainable Peptide Synthesis". Available at: [Link]

Sources

Personal protective equipment for handling N-Fmoc-5-tert-butoxy-D-norvaline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling N-Fmoc-5-tert-butoxy-D-norvaline

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted with the highest standards of safety and efficacy. The handling of specialized reagents like N-Fmoc-5-tert-butoxy-D-norvaline, a key building block in solid-phase peptide synthesis (SPPS), requires a nuanced understanding of its properties and a proactive approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the principles of risk assessment and exposure minimization.

Hazard Assessment: Understanding the Compound and its Context

Primary Hazards of N-Fmoc-5-tert-butoxy-D-norvaline:

  • Inhalation: As a fine powder, it can become airborne during handling, posing a risk of respiratory tract irritation.[2][3]

  • Skin and Eye Contact: The powder can cause mechanical irritation. More significantly, repeated skin contact with amino acid derivatives may lead to irritation.[2][4] Direct eye contact is likely to cause serious irritation.[4][5]

  • Ingestion: May be harmful if swallowed.[2]

Associated Reagent Hazards in SPPS: It is crucial to consider the entire workflow. The deprotection of the Fmoc group involves bases like piperidine , and the cleavage of the tert-butoxy group uses strong acids like trifluoroacetic acid (TFA) .[6][7][8] These reagents are often more hazardous than the amino acid derivative itself and demand stringent safety protocols.

The Hierarchy of Controls: A Foundation for Safety

Before selecting PPE, we must apply the hierarchy of controls. PPE is the last line of defense.

  • Elimination/Substitution: Not applicable in this context, as the molecule is required for the synthesis.

  • Engineering Controls: This is your most critical safety measure. All handling of N-Fmoc-5-tert-butoxy-D-norvaline powder and its associated volatile reagents (DMF, piperidine, TFA) must be performed within a certified chemical fume hood. A fume hood contains airborne particles and vapors, preventing inhalation exposure.

  • Administrative Controls: These are your standard operating procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures. Clearly label all containers and work areas.

  • Personal Protective Equipment (PPE): Used in conjunction with the above controls to protect you from residual exposure.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE depends on the specific task being performed. The following table outlines the minimum requirements for common procedures involving N-Fmoc-5-tert-butoxy-D-norvaline.

Task Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Weighing Powder Chemical Safety GogglesNitrile GlovesN95 Dust Mask (recommended)Laboratory Coat
Dissolving/Transferring Chemical Safety GogglesNitrile GlovesNot required (in fume hood)Laboratory Coat
SPPS Operations Chemical Safety Goggles & Face Shield (during acid/base addition)Nitrile Gloves (check compatibility with solvents)Not required (in fume hood)Laboratory Coat & Chemical-Resistant Apron
Spill Cleanup (Solid) Chemical Safety GogglesNitrile GlovesN95 Dust MaskLaboratory Coat
Waste Disposal Chemical Safety GogglesNitrile GlovesNot requiredLaboratory Coat
Detailed PPE Specifications
  • Eye and Face Protection:

    • Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[9] They provide a seal around the eyes to protect from dust and splashes.

    • A face shield should be worn over safety goggles when handling larger volumes of corrosive deprotection reagents like TFA or bases like piperidine.

  • Hand Protection:

    • Nitrile gloves are the standard choice for handling the solid compound and for general SPPS work.[7] Always inspect gloves before use.

    • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9]

    • Dispose of contaminated gloves immediately in the appropriate chemical waste stream.[9]

  • Respiratory Protection:

    • While working in a fume hood should prevent inhalation, wearing an N95-rated dust mask is a prudent secondary precaution when weighing out the powder to minimize inhalation risk from any turbulence or drafts.[2][7]

  • Body Protection:

    • A clean, buttoned laboratory coat is the minimum requirement.[7]

    • When handling hazardous reagents for deprotection or cleavage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]

Operational and Disposal Plans

Step-by-Step Safe Handling Workflow
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) inside the fume hood.

  • Weighing the Powder:

    • Perform all weighing operations on an analytical balance placed inside a ventilated enclosure or on a dedicated, draft-shielded area within the fume hood.

    • Use a micro-spatula to carefully transfer the powder to a weigh boat. Avoid any actions that could generate dust.

    • Close the primary container immediately after dispensing.

  • Dissolution and Transfer:

    • Add the solvent (e.g., DMF) to the vial containing the weighed powder slowly to avoid splashing.

    • If sonication or vortexing is required, ensure the vial is securely capped.

  • Spill Response:

    • For small powder spills: Gently sweep the material into an airtight container, taking care not to disperse dust. Wipe the area with a damp cloth (using an appropriate solvent) and dispose of the cloth as chemical waste.

    • For liquid spills: Absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.[3]

  • Waste Disposal:

    • All solid waste (contaminated gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing the compound or associated reagents must be collected in a designated, compatible, and sealed hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures, as regulations vary.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Core PPE cluster_2 Enhanced PPE start Identify Task weighing Weighing Powder start->weighing dissolving Dissolving/Transfer start->dissolving synthesis Peptide Synthesis (Coupling/Deprotection) start->synthesis cleanup Spill Cleanup start->cleanup core_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles weighing->core_ppe resp_prot Add N95 Dust Mask weighing->resp_prot Dust potential dissolving->core_ppe synthesis->core_ppe face_prot Add Face Shield & Chem-Resistant Apron synthesis->face_prot Handling Corrosives (TFA, Piperidine) cleanup->core_ppe cleanup->resp_prot If solid spill caption PPE selection workflow for handling N-Fmoc-5-tert-butoxy-D-norvaline.

Caption: PPE selection workflow for handling N-Fmoc-5-tert-butoxy-D-norvaline.

References

  • Safety Data Sheet for 20 Amino Acid Kit. (2020). Gyros Protein Technologies. [Link]

  • Safety Data Sheet for Fmoc-(R)-2-(5-hexenyl)alanine. UFA224. [Link]

  • Safety Data Sheet for N-Boc-L-norvaline. (2025). Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE). (2026). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Safety Data Sheet for Fmoc-Val-OH. AAPPTec, LLC. [Link]

  • PubChem Compound Summary for 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. National Center for Biotechnology Information. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [Link]

  • Methods for Removing the Fmoc Group. Fields, G. B. [Link]

  • Personal Protective Equipment (PPE) for Cytostatics. SKAN AG. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.